Product packaging for Methyl tridecanoate(Cat. No.:CAS No. 61788-59-8)

Methyl tridecanoate

Cat. No.: B3427745
CAS No.: 61788-59-8
M. Wt: 228.37 g/mol
InChI Key: JNDDPBOKWCBQSM-UHFFFAOYSA-N
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Description

Methyl tridecanoate is a fatty acid methyl ester.
This compound is a natural product found in Smenospongia aurea, Astragalus propinquus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B3427745 Methyl tridecanoate CAS No. 61788-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl tridecanoate
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InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3
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InChI Key

JNDDPBOKWCBQSM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC(=O)OC
Source PubChem
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Molecular Formula

C14H28O2
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DSSTOX Substance ID

DTXSID8061923
Record name Methyl tridecanoate
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Molecular Weight

228.37 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Fatty acids, coco, Me esters
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Vapor Pressure

0.00129 [mmHg]
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CAS No.

1731-88-0, 67762-40-7, 61788-59-8
Record name Methyl tridecanoate
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Foundational & Exploratory

methyl tridecanoate structure and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl tridecanoate, also known as tridecanoic acid methyl ester, is the methyl ester of the saturated fatty acid, tridecanoic acid.[1][2] It is a colorless liquid with a fruity odor and is found in various natural sources, including certain plants and organisms.[2][3] In industrial and research settings, it serves multiple purposes. It is utilized as a fragrance ingredient in cosmetics and perfumes, a flavoring agent in food products, and as an intermediate in organic synthesis.[1][3] Furthermore, it is a crucial reference standard in the gas chromatographic analysis of fatty acid methyl esters (FAMEs).[1]

Molecular Formula and Structure

The molecular formula for this compound is C14H28O2.[4][5][6] Its structure consists of a thirteen-carbon straight chain (tridecanoyl group) attached to a methyl ester group.

Methyl_Tridecanoate_Structure cluster_ester cluster_chain C_Me C H1_Me H C_Me->H1_Me H2_Me H C_Me->H2_Me H3_Me H C_Me->H3_Me O_ester O C_Me->O_ester C_carbonyl C O_ester->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl C1 C C_carbonyl->C1 H1_C1 H C1->H1_C1 H2_C1 H C1->H2_C1 C2 C C1->C2 H1_C2 H C2->H1_C2 H2_C2 H C2->H2_C2 C3_to_C10 (CH₂)₉ C2->C3_to_C10 C11 C C3_to_C10->C11 H1_C11 H C11->H1_C11 H2_C11 H C11->H2_C11 C12 C C11->C12 H1_C12 H C12->H1_C12 H2_C12 H C12->H2_C12 H3_C12 H C12->H3_C12

Caption: Molecular structure of this compound (C14H28O2).

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C14H28O2[4][5][6]
Molecular Weight 228.37 g/mol [2][4]
Appearance Clear colorless liquid[1][2]
Melting Point 5.5 °C[1][7]
Boiling Point 131 °C at 4 mmHg[1][7]
Density 0.864 g/mL at 25 °C[1][7]
Refractive Index n20/D 1.435[1][7]
Flash Point > 110 °C[8]
Solubility in Water 0.02 g/L at 25 °C (practically insoluble)[3]
CAS Number 1731-88-0[1][3]

Experimental Protocols

This compound is frequently used as an internal standard for the quantification of fatty acids in biological and industrial samples using gas chromatography (GC).

Protocol: Quantification of FAMEs using this compound as an Internal Standard

  • Objective: To determine the concentration of various fatty acid methyl esters (FAMEs) in a lipid sample.

  • Principle: A known amount of this compound (which is typically absent or present in very low amounts in the sample) is added to the sample before the esterification process. The peak area of each identified FAME is then compared to the peak area of the internal standard to calculate its concentration.

  • Methodology:

    • Sample Preparation: A known mass or volume of the lipid-containing sample is taken.

    • Internal Standard Spiking: A precise volume of a standard solution of this compound in an appropriate solvent (e.g., hexane) is added to the sample. For instance, this compound has been used as an internal standard for the GC analysis of total lipids from microalgae.[9]

    • Transesterification: The lipids in the sample (triglycerides, phospholipids, etc.) are converted to their corresponding FAMEs. A common method is to use a reagent like methanolic HCl or BF3-methanol and heat the mixture.

    • Extraction: After the reaction, the FAMEs (including the internal standard) are extracted into a non-polar solvent like hexane. The solvent layer is carefully collected, dried (e.g., over anhydrous sodium sulfate), and concentrated if necessary.

    • GC Analysis:

      • An aliquot of the FAME extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase) and a Flame Ionization Detector (FID).

      • The oven temperature is programmed to ramp up to effectively separate the different FAMEs based on their boiling points and polarity.

      • Data is collected as a chromatogram, showing peaks corresponding to each FAME.

    • Quantification:

      • Identify the peaks for the internal standard (this compound) and the FAMEs of interest based on their retention times compared to a known FAME mixture standard.

      • The concentration of each individual FAME (FAMEₓ) is calculated using the following formula: Concentrationₓ = (Areaₓ / Areaₗₛ) * (Concentrationₗₛ / Response Factorₓ)

        • Where:

          • Areaₓ = Peak area of the FAME of interest

          • Areaₗₛ = Peak area of the internal standard (this compound)

          • Concentrationₗₛ = Known concentration of the internal standard added

          • Response Factorₓ = Relative response factor of the specific FAME compared to the internal standard (often assumed to be 1 for structurally similar FAMEs with FID, but should be determined experimentally for highest accuracy).

Logical Workflow for Experimental Protocol

GC_Workflow start Lipid Sample is Add Known Amount of This compound (Internal Standard) start->is transesterification Transesterification (Convert Lipids to FAMEs) is->transesterification extraction Solvent Extraction of FAMEs transesterification->extraction gc_analysis Gas Chromatography (GC-FID) Analysis extraction->gc_analysis quantification Data Analysis: Peak Identification & Quantification gc_analysis->quantification result Concentration of each FAME quantification->result

Caption: Workflow for FAME quantification using an internal standard.

References

methyl tridecanoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl Tridecanoate

Chemical Identification

CAS Number: 1731-88-0[1][2][3][4][5]

Synonyms:

  • Tridecanoic acid, methyl ester[4][6]

  • Methyl n-tridecanoate[3][4][6]

  • C13:0 Methyl Ester[2][5]

  • Tridecanoic acid methyl ester[1][2][4]

  • NSC 163375[2][3][5][6]

  • Methyletridecanoate[2]

  • Methyl tridecylate[4][6]

  • Tridecylic Acid methyl ester[5]

  • RARECHEM AL BF 0158[2]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C14H28O2[2][3][4]
Molecular Weight 228.37 g/mol [1][2][5][6]
Appearance Clear colorless liquid[2][6]
Melting Point 5.5 °C[1][2]
Boiling Point 131 °C at 4 mmHg[1][2]
Density 0.864 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.435[1][2]
Flash Point > 110 °C (> 230 °F)[7][8]
Solubility Soluble in chloroform, methanol, and alcohol. Insoluble in water.[2][8]
Storage Temperature Room temperature or refrigerated (-20°C for long term).[1][2][3]

Experimental Protocols

Synthesis: General Method for Esterification of Carboxylic Acids

A common method for synthesizing fatty acid methyl esters like this compound is through the esterification of the corresponding carboxylic acid (tridecanoic acid) with methanol, often in the presence of an acid catalyst.

Materials:

  • Tridecanoic acid

  • Methanol (anhydrous)

  • Acid catalyst (e.g., concentrated sulfuric acid, trimethylchlorosilane)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

  • Rotary evaporator

Procedure (Room Temperature using Trimethylchlorosilane):

  • Place the amino acid (0.1 mol) in a round bottom flask.[9]

  • Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) while stirring.[9]

  • Add methanol (100 mL) to the mixture.[9]

  • Continue stirring the resulting solution or suspension at room temperature.[9]

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator to obtain the methyl ester product.[9]

Biological Activity Assay: Evaluation of Anti-Enteric Efficacy

This protocol outlines the in vitro evaluation of this compound's antibacterial activity, as demonstrated in a study on its effect against enteropathogenic bacteria.[10]

Materials:

  • This compound (referred to as TAME in the study)

  • Enteropathogenic bacterial strains (e.g., E. coli, Enterococcus faecalis, Salmonella enterica)

  • Sterilized 96-well microplates

  • Bacterial growth medium

  • Standard antibiotics (e.g., ampicillin, kanamycin) for synergy studies

  • Incubator (37 °C)

Procedure:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): Determine the MIC and MBC of this compound against various enteropathogenic Gram-positive and Gram-negative bacteria to evaluate its anti-enteric efficacy.[10]

  • Synergy/Antagonism Study: In a 96-well microplate, expose E. coli MTCC 723 to this compound in combination with standard antibiotics (e.g., ampicillin and kanamycin at a final concentration of 50 µg/ml).[10]

  • Incubate the microplate at 37 °C for 24 hours.[10]

  • Cellular Disruption Analysis (Lactate Dehydrogenase Assay): Assess the extracellular leakage of lactate dehydrogenase (LDH) from bacterial cells (e.g., Enterococcus faecalis and Salmonella enterica) after treatment with this compound (e.g., at doses of 375 μg/ml and 750 μg/ml) to quantify cell membrane damage.[10]

  • Morphological Analysis (Scanning Electron Microscopy - SEM): Use SEM to visualize the effect of this compound on the cellular morphology of bacteria like E. coli and E. faecalis, looking for signs of cell rupturing and autolysis.[10]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key applications and the proposed mechanism of action for this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Application as GC Standard start Tridecanoic Acid + Methanol reaction Acid-Catalyzed Esterification start->reaction product Crude Methyl Tridecanoate reaction->product purification Purification (e.g., Distillation) product->purification final_product Pure Methyl Tridecanoate purification->final_product sample Fatty Acid Sample (e.g., from biodiesel) gc Gas Chromatography (GC) Analysis sample->gc standard This compound (Internal Standard) standard->gc data Chromatogram (Peak Identification & Quantification) gc->data

Caption: General workflows for the synthesis of this compound and its use as a standard.

mechanism_of_action TAME This compound (TAME) BacterialCell Bacterial Cell (e.g., E. coli) TAME->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase B TAME->DNA_Gyrase Binds to & Inhibits Cell_Disruption Cell Membrane Disruption TAME->Cell_Disruption Induces BacterialCell->DNA_Gyrase DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to Cell_Disruption->Cell_Death Leads to

Caption: Proposed antibacterial mechanism of action for this compound.

References

The Biological Activity of Methyl Tridecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Antimicrobial, Neuroprotective, and Potential Anti-inflammatory and Anticancer Properties of a Saturated Fatty Acid Ester

Introduction

Methyl tridecanoate (C14H28O2), the methyl ester of tridecanoic acid, is a saturated fatty acid ester that has garnered increasing interest within the scientific community for its diverse biological activities. While historically utilized in the fragrance and cosmetics industries, emerging research has illuminated its potential as a bioactive compound with antimicrobial and neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, intended for researchers, scientists, and drug development professionals. The guide synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate further investigation and application of this compound.

Antimicrobial Activity

This compound has demonstrated notable antibacterial effects against a range of pathogenic bacteria. Its efficacy is particularly pronounced against certain Gram-positive and Gram-negative gastrointestinal microorganisms.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various bacterial strains. These values represent the lowest concentration of the compound required to inhibit visible growth and to kill 99.9% of the bacteria, respectively.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Enterococcus faecalis375[1]750[1]
Salmonella enterica serovar Typhimurium375[1]750[1]
Bacillus cereus750[1]1375[1]

Table 1: MIC and MBC values of this compound against various bacterial strains.

Furthermore, studies have shown that this compound exhibits synergistic activity when combined with the antibiotic ampicillin, suggesting its potential use in combination therapies to enhance antibacterial efficacy.[1]

Mechanism of Antibacterial Action

The primary antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane integrity. This leads to increased membrane permeability and leakage of intracellular components, ultimately resulting in cell death.[1] Scanning electron microscopy (SEM) studies have visually confirmed this mechanism, showing significant rupturing of bacterial cells upon treatment with this compound.[1]

In addition to membrane disruption, in silico molecular docking studies suggest a secondary mechanism involving the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] this compound is predicted to bind to the DNA gyrase B subunit, inducing conformational changes that inhibit its enzymatic activity.

Antibacterial_Mechanism cluster_membrane Bacterial Cell Membrane Disruption cluster_gyrase DNA Gyrase Inhibition MT This compound Membrane Bacterial Cell Membrane MT->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Disrupts Leakage Leakage of Intracellular Components Permeability->Leakage Death1 Cell Death Leakage->Death1 MT2 This compound DNAGyrase DNA Gyrase B MT2->DNAGyrase Binds to Replication DNA Replication DNAGyrase->Replication Inhibits Death2 Cell Death Replication->Death2 Blocks

Figure 1: Proposed antibacterial mechanisms of this compound.

Experimental Protocols

A standard broth microdilution method is employed to determine the MIC and MBC values.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

  • MBC Determination: Aliquots from the wells showing no growth are plated onto nutrient agar plates and incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

MIC_MBC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate1 Incubate at 37°C for 18-24 hours inoculate->incubate1 read_mic Determine MIC (Lowest concentration with no visible growth) incubate1->read_mic plate_no_growth Plate Aliquots from Wells with No Growth read_mic->plate_no_growth incubate2 Incubate Agar Plates at 37°C for 24 hours plate_no_growth->incubate2 read_mbc Determine MBC (≥99.9% reduction in CFU) incubate2->read_mbc end End read_mbc->end

Figure 2: Workflow for MIC and MBC determination.

  • Sample Preparation: Bacterial cells are treated with this compound at its MIC for a specified duration.

  • Fixation: The treated cells are fixed with a solution of 2.5% glutaraldehyde to preserve their morphology.

  • Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Drying: The dehydrated samples are subjected to critical point drying to prevent structural collapse.

  • Coating: The dried samples are coated with a thin layer of gold or palladium to enhance conductivity for imaging.

  • Imaging: The coated samples are then visualized using a scanning electron microscope.

Neuroprotective Activity

Preliminary studies indicate that this compound may possess neuroprotective properties relevant to Alzheimer's disease. Research has shown that it can moderately inhibit the aggregation of β-amyloid (Aβ) peptides and weakly inhibit the enzyme acetylcholinesterase (AChE).[2][3]

Inhibition of β-Amyloid Aggregation

The aggregation of Aβ peptides is a key pathological hallmark of Alzheimer's disease. The ability of this compound to interfere with this process suggests a potential therapeutic avenue. While a specific IC50 value for this compound is not yet published, one study describes its activity as "moderate".[2][3]

Acetylcholinesterase (AChE) Inhibition

AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a common strategy to manage the symptoms of Alzheimer's disease. This compound has been reported to exhibit weak inhibitory activity against AChE.[2][3]

Experimental Protocols
  • Preparation of Aβ Peptides: Lyophilized Aβ peptides are monomerized by dissolving in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent. The resulting peptide film is dissolved in a buffer to the desired concentration.

  • Incubation with Inhibitor: The monomeric Aβ solution is incubated with various concentrations of this compound in a 96-well plate.

  • Thioflavin T (ThT) Addition: After incubation, a solution of ThT is added to each well. ThT is a fluorescent dye that binds to amyloid fibrils.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader (excitation ~440 nm, emission ~485 nm). A decrease in fluorescence in the presence of this compound indicates inhibition of Aβ aggregation.

  • Enzyme and Substrate Preparation: Solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) are prepared in a suitable buffer.

  • Incubation with Inhibitor: AChE is pre-incubated with various concentrations of this compound in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATCI and DTNB. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

  • Absorbance Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader. The rate of color development is proportional to the AChE activity. A reduction in the rate indicates inhibition by this compound.

Potential Anti-inflammatory and Anticancer Activities

While direct and extensive research on the anti-inflammatory and anticancer activities of this compound is limited, the broader class of fatty acid methyl esters (FAMEs) has been investigated for these properties. Saturated fatty acids have been shown to modulate inflammatory pathways, including the NF-κB and TNF-α signaling pathways. The cytotoxic effects of various FAMEs on different cancer cell lines have also been reported. Further research is warranted to specifically elucidate the anti-inflammatory and anticancer potential of this compound.

Potential Anti-inflammatory Signaling Pathways

Saturated fatty acids can influence inflammatory responses through modulation of key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.

Anti_Inflammatory_Pathway MT This compound (Hypothesized) NFkB_Inhibition Inhibition of NF-κB Pathway MT->NFkB_Inhibition May lead to ProInflammatory_Cytokines Reduced Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Inhibition->ProInflammatory_Cytokines Inflammation Decreased Inflammation ProInflammatory_Cytokines->Inflammation

Figure 3: Hypothesized anti-inflammatory signaling pathway for this compound.

Experimental Protocols
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at approximately 570 nm. A decrease in absorbance indicates reduced cell viability and potential cytotoxic effects of this compound.

  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA Procedure: The concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Conclusion and Future Directions

This compound is a promising bioactive compound with demonstrated antibacterial activity and potential neuroprotective effects. Its mechanisms of action, particularly in the context of antimicrobial activity, are beginning to be elucidated. However, significant research gaps remain. Future investigations should focus on:

  • Quantitative Neuroprotective Data: Determining the precise IC50 values of this compound for β-amyloid aggregation and acetylcholinesterase inhibition.

  • In-depth Anti-inflammatory and Anticancer Studies: Conducting comprehensive studies to evaluate the specific anti-inflammatory and anticancer properties of this compound, including the identification of molecular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Progressing from in vitro studies to in vivo animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound for various therapeutic applications.

The information presented in this technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Safe Handling of Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl tridecanoate (CAS No. 1731-88-0), a fatty acid methyl ester utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid or low-melting solid.[1][2] Its key physical and chemical properties are summarized in the table below to provide a foundational understanding for safe handling and storage.

PropertyValueSource(s)
Molecular Formula C14H28O2[3][4]
Molecular Weight 228.37 g/mol [3][5]
Appearance Clear, colorless to yellow liquid or low-melting solid[1][2][5]
Melting Point 5.0 to 7.0 °C (41 to 44.6 °F)[1][2][6][7][8]
Boiling Point 130 - 132 °C at 4 torr; 288 - 290 °C at 760 mmHg[1][2][6][7][8]
Density 0.864 g/mL at 25 °C[2][7][8]
Specific Gravity 0.865 - 0.870 at 20 °C[6]
Vapor Pressure 0.00129 mmHg[5]
Flash Point > 110 °C (> 230 °F)[1][6]
Solubility Insoluble in water[1]
Refractive Index 1.433 - 1.436 at 20 °C[2][6][7][8]

Hazard Identification and GHS Classification

The hazard classification for this compound can vary between suppliers. It is imperative to consult the specific Safety Data Sheet (SDS) provided with the product in use. The following table summarizes the range of GHS classifications that have been reported.

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[7]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[3]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[3]
Chronic Aquatic ToxicityCategory 4H413: May cause long lasting harmful effects to aquatic life[7]

Some suppliers may classify this chemical as not hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]

Toxicological Information

Detailed toxicological data for this compound is limited. The majority of safety data sheets indicate that the toxicological properties have not been fully investigated.[1] The available data is summarized below.

Toxicity EndpointResultSpeciesSource(s)
LDLo (Lethal Dose Low), Intravenous48 mg/kgMouse
Skin Corrosion/IrritationNo data available; generally not considered a skin irritant[3][4]
Serious Eye Damage/IrritationCauses serious eye damage[7]
Respiratory or Skin SensitizationNo data available[1][3][4]
Germ Cell MutagenicityNo data available[1][3][4]
CarcinogenicityNot classified as a carcinogen by IARC, NTP, or OSHA[1][3]
Reproductive ToxicityNo data available[1][3][4]
Specific Target Organ Toxicity (Single Exposure)No data available[1][3][4]
Specific Target Organ Toxicity (Repeated Exposure)No data available[1][3][4]
Aspiration HazardNo data available[1][3][4]

Due to the limited toxicological data, it is prudent to handle this compound with care, assuming it may have uncharacterized hazardous properties.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available in the reviewed safety data sheets. The reported LDLo value is from the Registry of Toxic Effects of Chemical Substances (RTECS), and the underlying study details would need to be sourced from that database or the original publication.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted for the specific procedures to be performed to determine the appropriate level of PPE. The following are general recommendations:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.[1][7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][3] Gloves should be inspected prior to use and a proper glove removal technique should be employed.

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required.[1] If vapors or aerosols are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.[3][7][9]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.[3]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1][3][4]

  • Avoid inhalation of vapor or mist.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][4]

  • Wash hands thoroughly after handling.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3][4]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Recommended storage temperatures vary, with some sources suggesting refrigeration or freezing (-20°C).[3][7] Always consult the supplier's specific recommendations.

  • Protect from direct sunlight and sources of ignition.[3]

  • Some sources recommend storing under an inert atmosphere, such as nitrogen.[6]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][3]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Immediately call a physician or ophthalmologist.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor for treatment advice.[1][3]
Spill Response
  • Ensure adequate ventilation and wear appropriate PPE.[1][3]

  • Evacuate personnel from the spill area.[3]

  • Prevent further leakage or spillage if safe to do so.[3]

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, diatomite, universal binders).[3][4]

  • Collect the absorbed material into a suitable, closed container for disposal.[4]

  • Do not allow the spilled material to enter drains or waterways.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

  • Specific Hazards: Hazardous decomposition products, including carbon monoxide and carbon dioxide, may be formed during combustion.[1][4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

SafeHandlingWorkflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE ReviewSDS Review Safety Data Sheet ReviewSDS->RiskAssessment PrepWorkspace Prepare Ventilated Workspace SelectPPE->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE UseChemical Use this compound DonPPE->UseChemical WashHands Wash Hands After Use UseChemical->WashHands DisposeWaste Dispose of Waste Properly UseChemical->DisposeWaste SpillResponse Follow Spill Protocol UseChemical->SpillResponse If Spill Occurs FirstAid Administer First Aid UseChemical->FirstAid If Exposure Occurs StoreProperly Store in Designated Area WashHands->StoreProperly

Caption: General workflow for the safe handling of this compound.

FirstAidDecisionTree cluster_routes Route of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation? Exposure->Inhalation SkinContact Skin Contact? Exposure->SkinContact EyeContact Eye Contact? Exposure->EyeContact Ingestion Ingestion? Exposure->Ingestion MoveToFreshAir Move to Fresh Air Provide Oxygen if Needed Inhalation->MoveToFreshAir Yes WashSkin Wash Skin with Plenty of Water Remove Contaminated Clothing SkinContact->WashSkin Yes RinseEyes Rinse Eyes for 15 min Remove Contact Lenses EyeContact->RinseEyes Yes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Yes SeekMedical Seek Medical Attention MoveToFreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical Immediately RinseMouth->SeekMedical

Caption: First aid decision tree for this compound exposure.

References

An In-depth Technical Guide to the Solubility of Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl tridecanoate in various solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the solubility of fatty acid methyl esters is a critical parameter.

Introduction to this compound

This compound (C₁₄H₂₈O₂), the methyl ester of tridecanoic acid, is a saturated fatty acid methyl ester (FAME). Its physicochemical properties, particularly its solubility, are of significant interest in various applications, including its use as a reference standard in gas chromatography, as an intermediate in organic synthesis, and in the formulation of various products. Understanding its behavior in different solvents is crucial for process design, formulation development, and analytical method development.

Quantitative Solubility Data

The solubility of this compound is dictated by its molecular structure, which includes a long, nonpolar hydrocarbon chain and a polar ester group. This dual nature results in varied solubility across different types of solvents. The following table summarizes the available quantitative solubility data for this compound.

SolventTemperature (°C)SolubilitySource
Water250.3631 mg/L (estimated)[1]
Dimethylformamide (DMF)Ambient25 mg/mL[2]
DMF:PBS (pH 7.2) (1:1)Ambient0.25 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Ambient≥ 10 mg/mL[3]
EthanolAmbient25 mg/mL[2]
ChloroformAmbientSoluble[4]
MethanolAmbientSoluble[4]
EtherAmbientSoluble[5]
BenzeneAmbientSoluble[5]

Note: "Soluble" indicates that while quantitative data is not specified in the source, the compound is reported to be soluble in that solvent. The solubility of other fatty acid methyl esters is known to increase with temperature in organic solvents.

Experimental Protocols: Determination of Solubility

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent. Below is a detailed protocol for determining the solubility of a liquid solute, such as this compound, in a liquid solvent.

Gravimetric Method for Solubility Determination

Objective: To quantitatively determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Glass vials with screw caps or sealed ampoules (e.g., 10 mL)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials containing a known volume (e.g., 5 mL) of the solvent. The excess solute is necessary to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature.

    • Agitate the mixtures for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A vortex mixer or magnetic stirrer can be used for this purpose. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved this compound to separate from the saturated solution. This can be a distinct liquid phase at the bottom or top depending on the relative densities.

  • Sampling:

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during transfer.

  • Gravimetric Analysis:

    • Transfer the collected aliquot into a pre-weighed, clean, and dry evaporating dish or beaker.[6]

    • Record the total weight of the dish and the aliquot.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of the solute can be used.

    • Once the solvent has been removed, place the dish in a drying oven at a temperature sufficient to remove any residual solvent without causing degradation or evaporation of the this compound (e.g., 40-50°C) until a constant weight is achieved.[4]

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

  • Calculation:

    • The mass of the dissolved this compound is the final weight of the dish with the residue minus the initial weight of the empty dish.

    • The mass of the solvent is the total weight of the aliquot and dish minus the final weight of the dish with the residue.

    • The solubility can then be expressed in various units, such as g/100 g of solvent, mg/mL, or mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep_start Start add_excess Add excess this compound to Solvent prep_start->add_excess seal_vial Seal Vial add_excess->seal_vial equilibrate Equilibrate at Constant Temperature with Agitation (24-72h) seal_vial->equilibrate phase_sep Allow Phases to Separate equilibrate->phase_sep sample Sample Supernatant phase_sep->sample weigh_sample Weigh Aliquot sample->weigh_sample evaporate Evaporate Solvent weigh_sample->evaporate dry_residue Dry Residue to Constant Weight evaporate->dry_residue weigh_residue Weigh Residue dry_residue->weigh_residue calculate Calculate Solubility weigh_residue->calculate end_process End calculate->end_process G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions solute This compound long_chain Long Nonpolar C13 Chain solute->long_chain ester_group Polar Ester Group solute->ester_group solubility Solubility solute->solubility solvent Solvent polarity Polarity ('Like Dissolves Like') solvent->polarity h_bonding Hydrogen Bonding Capacity solvent->h_bonding solvent->solubility conditions System Conditions temperature Temperature conditions->temperature pressure Pressure (minor effect for liquids) conditions->pressure conditions->solubility

References

Methyl Tridecanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tridecanoate, a saturated fatty acid methyl ester, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially recognized as a component of natural lipids and a useful standard in analytical chemistry, recent research has unveiled its potential therapeutic applications, particularly in the realms of antimicrobial and neuroprotective agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented, alongside a thorough compilation of its quantitative data. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanisms of action and utility in research and development.

Introduction

This compound (C14H28O2), the methyl ester of tridecanoic acid, is a saturated fatty acid with a 13-carbon backbone.[1][2] While odd-chain fatty acids are less common in mammals than their even-chain counterparts, they are found in significant amounts in various bacteria, plants, and marine organisms.[3] The study of this compound has been propelled by its utility as an internal standard in gas chromatography for fatty acid analysis and, more recently, by the discovery of its intriguing biological properties. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers exploring its potential in diverse fields, from microbiology to neurodegenerative disease.

History and Discovery

The history of this compound is intrinsically linked to the broader history of fatty acid chemistry. The foundational method for its synthesis, the Fischer-Speier esterification, was established in 1895 by Emil Fischer and Arthur Speier.[4] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a cornerstone of ester synthesis.[5][6][7] While a specific date for the first synthesis or isolation of this compound is not well-documented, the development of gas chromatography (GC) in the mid-20th century was a pivotal moment. This analytical technique, which often requires the conversion of fatty acids to their more volatile methyl esters (FAMEs), led to the widespread preparation and identification of compounds like this compound from natural sources.[8][9]

Early research focused on identifying and quantifying odd-chain fatty acids in various natural products. This compound has since been identified in a variety of organisms, including the aquatic herb Monochoria hastata, the medicinal plant Astragalus mongholicus, and various microorganisms.[10][11][12] More recently, research has shifted towards understanding the biological roles and potential therapeutic applications of this molecule.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid at room temperature.[10] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C14H28O2[10]
Molecular Weight 228.37 g/mol [10]
CAS Number 1731-88-0[10]
Melting Point 5.5 °C[13]
Boiling Point 131 °C at 4 mmHg[13]
Density 0.864 g/mL at 25 °C[6]
Refractive Index 1.435 at 20 °C[13]
Solubility Soluble in chloroform, ethanol, ethyl ether; practically insoluble in water.[3]

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataKey FeaturesReference(s)
¹H NMR Signals around 3.67 ppm (s, 3H, -OCH₃), 2.30 ppm (t, 2H, -CH₂COO-), 1.65 ppm (m, 2H, -CH₂CH₂COO-), 1.2-1.4 ppm (m, 18H, -(CH₂)₉-), and 0.88 ppm (t, 3H, -CH₃).[14][15][16]
¹³C NMR Signals around 174.3 ppm (C=O), 51.4 ppm (-OCH₃), and a series of peaks between 14.1 and 34.1 ppm for the alkyl chain carbons.[10]
GC-MS (EI) Molecular ion peak (M⁺) at m/z 228. Key fragment ions at m/z 74 (McLafferty rearrangement), 87, 101, 143, and 199.[17]
FTIR (neat) Strong C=O stretching vibration around 1740 cm⁻¹, C-O stretching vibrations between 1170-1250 cm⁻¹, and various C-H stretching and bending vibrations for the alkyl chain.[10][18]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from tridecanoic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • Tridecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve tridecanoic acid in an excess of anhydrous methanol (e.g., a 10 to 20-fold molar excess).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of tridecanoic acid) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Tridecanoic Acid Tridecanoic Acid Reflux (2-4h) Reflux (2-4h) Tridecanoic Acid->Reflux (2-4h) Methanol (excess) Methanol (excess) Methanol (excess)->Reflux (2-4h) H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reflux (2-4h) Evaporation Evaporation Reflux (2-4h)->Evaporation Extraction (Diethyl Ether) Extraction (Diethyl Ether) Evaporation->Extraction (Diethyl Ether) Washing (H2O, NaHCO3, Brine) Washing (H2O, NaHCO3, Brine) Extraction (Diethyl Ether)->Washing (H2O, NaHCO3, Brine) Drying (MgSO4) Drying (MgSO4) Washing (H2O, NaHCO3, Brine)->Drying (MgSO4) Filtration Filtration Drying (MgSO4)->Filtration Concentration Concentration Filtration->Concentration This compound This compound Concentration->this compound

Caption: Synthesis workflow for this compound.
Analysis of this compound by GC-MS

This protocol provides a general method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., a wax or cyanopropyl-based column).

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL. An internal standard can be added for quantitative analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min), and hold for a few minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

  • Data Analysis: Identify the this compound peak based on its retention time and the characteristic mass spectrum.

Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • M Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.[19][20]

Biological Activities and Signaling Pathways

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of pathogenic bacteria.[21] Its primary mode of action is believed to be the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[11]

Antibacterial_Mechanism cluster_environment External Environment cluster_cell Bacterial Cell This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane interacts with and disrupts Intracellular Components Intracellular Components Cell Membrane->Intracellular Components increased permeability leads to leakage of Cell Death Cell Death Intracellular Components->Cell Death

Caption: Proposed antibacterial mechanism of this compound.
Neuroprotective Potential

Recent studies have highlighted the potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease. It has been shown to moderately inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's.[22] Additionally, it exhibits weak inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[22] The inhibition of AChE is a therapeutic strategy to improve cognitive function in Alzheimer's patients.

Experimental Protocols for Neuroprotective Activity:

  • Amyloid-β Aggregation Inhibition Assay: This assay typically involves incubating synthetic Aβ peptides in the presence and absence of the test compound (this compound). The extent of aggregation is monitored over time using a fluorescent dye such as Thioflavin T (ThT), which binds to amyloid fibrils and exhibits enhanced fluorescence. A reduction in ThT fluorescence in the presence of this compound indicates inhibition of Aβ aggregation.[23][24][25]

  • Acetylcholinesterase Inhibition Assay: This is often a colorimetric assay based on the Ellman's method. The enzyme AChE hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be quantified spectrophotometrically. A decrease in the rate of color formation in the presence of this compound indicates AChE inhibition.[26][27][28][29]

Neuroprotective_Actions cluster_AD_pathology Alzheimer's Disease Pathology This compound This compound Amyloid-β Monomers Amyloid-β Monomers This compound->Amyloid-β Monomers inhibits aggregation Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) This compound->Acetylcholinesterase (AChE) weakly inhibits Amyloid-β Aggregates Amyloid-β Aggregates Amyloid-β Monomers->Amyloid-β Aggregates Acetylcholine Acetylcholine Acetylcholinesterase (AChE)->Acetylcholine degrades

Caption: Potential neuroprotective actions of this compound.

Conclusion and Future Directions

This compound has transitioned from a simple analytical standard to a molecule with demonstrated biological activities that warrant further investigation. Its antibacterial properties, coupled with its potential to interfere with key pathological processes in Alzheimer's disease, make it a promising lead compound for drug development. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs. Furthermore, in vivo studies are necessary to validate the therapeutic potential of this compound and to assess its pharmacokinetic and toxicological profiles. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers to build upon as they explore the full potential of this intriguing fatty acid methyl ester.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl Tridecanoate as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of methyl tridecanoate as an internal standard (IS) in the quantitative analysis of fatty acids and other lipophilic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the rationale for using an internal standard, detailed experimental protocols, data presentation guidelines, and visual workflows to ensure accurate and reproducible results.

Introduction to Internal Standards in GC-MS

Quantitative analysis by GC-MS can be affected by variations in sample preparation, injection volume, and instrument response. An internal standard is a compound added in a known, constant amount to all samples, calibration standards, and quality controls. It is a substance that is chemically similar to the analytes of interest but is not naturally present in the samples. By comparing the peak area of the analyte to the peak area of the internal standard, variations in the analytical process can be compensated for, leading to more accurate and precise quantification.

This compound (C13:0 FAME) is an excellent choice as an internal standard for the analysis of fatty acid methyl esters (FAMEs) for several reasons:

  • Chemical Similarity: It is a saturated fatty acid methyl ester, making it chemically similar to many common FAMEs.

  • Natural Abundance: Tridecanoic acid is a C13 fatty acid, which is not commonly found in most biological samples, minimizing the risk of interference from endogenous compounds.

  • Chromatographic Behavior: It elutes within a typical FAMEs analysis timeframe and is well-resolved from other common fatty acids.[1]

  • Stability: It is a stable compound that is not prone to degradation during sample preparation and analysis.

Logical Workflow for Internal Standard Use

The following diagram illustrates the logical workflow of using an internal standard for quantitative analysis.

Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Protocols

This section provides detailed protocols for lipid extraction, transesterification to FAMEs, and subsequent GC-MS analysis using this compound as an internal standard.

Materials and Reagents
  • Solvents (HPLC or GC grade): Hexane, Chloroform, Methanol, Toluene

  • Internal Standard Stock Solution: Prepare a stock solution of this compound (analytical standard grade, ≥99.0% purity) in hexane or toluene at a concentration of 1 mg/mL.[2] Store at -20°C.

  • Derivatization Reagents (choose one method):

    • Acid-catalyzed: 14% Boron trifluoride in methanol (BF3-methanol) or 5% HCl in methanol (methanolic HCl).

    • Base-catalyzed: 0.5 M Sodium hydroxide in methanol (methanolic NaOH).

  • Other Reagents: Sodium chloride (saturated solution), Anhydrous sodium sulfate, Nitrogen gas.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for various biological samples such as plasma, tissues, or cell cultures.

  • Sample Homogenization: Homogenize tissue samples in a suitable buffer. For liquid samples like plasma, use a defined volume.

  • Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise volume of the this compound internal standard stock solution (e.g., 50 µL of 1 mg/mL stock). The amount of IS added should be comparable to the expected amount of the analytes of interest.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

    • Repeat the extraction of the aqueous phase with another 2 mL of chloroform.

    • Combine the organic phases.

  • Drying: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids must be derivatized to their corresponding FAMEs to increase their volatility for GC analysis.

This method is suitable for both free fatty acids and esterified lipids.

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol.

  • Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

This method is faster but is primarily for the transesterification of glycerolipids.

  • To the dried lipid extract, add 1 mL of hexane and 200 µL of 0.5 M methanolic NaOH.

  • Vortex for 2 minutes at room temperature.

  • Add 2 mL of saturated sodium chloride solution.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new vial for analysis.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from sample preparation to GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) cluster_derivatization Transesterification to FAMEs cluster_analysis Analysis Start Start: Biological Sample Add_IS Add this compound (IS) Start->Add_IS Add_Solvent Add Chloroform:Methanol (2:1) Add_IS->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Collect_Organic Collect Organic Layer Vortex_Centrifuge->Collect_Organic Dry_Extract Dry Under Nitrogen Collect_Organic->Dry_Extract Add_BF3 Add BF3-Methanol Dry_Extract->Add_BF3 Heat Heat at 100°C Add_BF3->Heat Extract_FAMEs Extract FAMEs with Hexane Heat->Extract_FAMEs GCMS_Analysis GC-MS Analysis Extract_FAMEs->GCMS_Analysis

Caption: Experimental workflow for FAMEs analysis using this compound.

GC-MS Parameters

The following are typical GC-MS parameters for FAME analysis. These should be optimized for your specific instrument and application.

ParameterTypical Value
Gas Chromatograph
ColumnFAMEWAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[3]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Injection Volume1 µL
Injector Temperature250°C
Split Ratio20:1 (can be adjusted based on sample concentration)
Oven ProgramInitial temp 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.
Mass Rangem/z 50-550
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for this compound m/z 74, 87, 228

Data Presentation and Quantitative Analysis

Accurate quantification is achieved by creating a calibration curve using standards containing known concentrations of the fatty acids of interest and a constant concentration of the this compound internal standard.

Calibration Curve
  • Prepare a series of calibration standards containing the FAMEs of interest at concentrations spanning the expected range in your samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Add the same constant amount of this compound internal standard to each calibration standard.

  • Analyze the calibration standards using the established GC-MS method.

  • For each calibration point, calculate the response factor (RF) which is the ratio of the analyte peak area to the internal standard peak area.

  • Plot the response factor (y-axis) against the analyte concentration (x-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Quantification of Unknown Samples
  • Analyze the prepared unknown samples with the added internal standard using the same GC-MS method.

  • Calculate the response factor (analyte peak area / IS peak area) for each analyte in the unknown sample.

  • Use the calibration curve equation to calculate the concentration of the analyte in the sample.

Method Validation Data

The following table summarizes typical method validation parameters that should be assessed. The values provided are illustrative and should be determined experimentally for your specific assay.

ParameterMethyl Palmitate (C16:0)Methyl Oleate (C18:1)Methyl Stearate (C18:0)
Linearity Range (µg/mL) 0.5 - 1000.5 - 1001.0 - 100
Correlation Coefficient (R²) > 0.998> 0.997> 0.998
Limit of Detection (LOD) (ng/mL) ~10~12~12
Limit of Quantification (LOQ) (ng/mL) ~30~35~35
Precision (RSD%)
- Intra-day (n=5)< 5%< 6%< 5%
- Inter-day (n=5)< 8%< 9%< 8%
Accuracy (Recovery %) 95 - 105%94 - 106%96 - 104%

Data in this table is illustrative and based on typical performance for FAME analysis.[4]

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of fatty acid methyl esters by GC-MS. Following the detailed protocols and data analysis procedures outlined in these application notes will enable researchers to obtain accurate, precise, and reproducible results. Proper method validation is crucial to ensure the quality of the data generated.

References

Application Notes and Protocols for Lipid Analysis Using Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is crucial in various fields, including lipidomics, drug development, and nutritional science. Gas chromatography (GC) is a widely used technique for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl ester (FAME) derivatives prior to analysis.[1][2] The use of an internal standard is essential for reliable quantification, correcting for variations in sample preparation and instrument response.[3][4] Methyl tridecanoate (C13:0-ME), a saturated fatty acid methyl ester not commonly found in most biological samples, serves as an excellent internal standard for this purpose.[5][6]

This document provides detailed protocols for the use of this compound as an internal standard for the quantitative analysis of lipids. It covers procedures for lipid extraction, transesterification to FAMEs, and subsequent analysis by GC with Flame Ionization Detection (GC-FID).

Key Principles

The fundamental principle of using an internal standard is to add a known amount of a compound (this compound) to the sample prior to extraction and analysis.[3] The ratio of the peak area of each analyte to the peak area of the internal standard is then used for quantification. This approach effectively normalizes the results, compensating for potential sample loss during preparation steps and fluctuations in GC injection volume.

Experimental Protocols

Preparation of Internal Standard Stock Solution

A stock solution of the internal standard should be prepared to a precise concentration.

Materials:

  • This compound (analytical standard)

  • Hexane (HPLC grade)[3]

  • Class A volumetric flask (e.g., 10 mL)[3]

  • Analytical balance

  • Pasteur pipet[3]

  • GC vials with PTFE/silicone septa[3]

Procedure:

  • Tare a clean 10 mL Class A volumetric flask on an analytical balance.[3]

  • Using a Pasteur pipet, add approximately 100 mg of this compound to the flask.[3]

  • Record the exact weight to the nearest 0.1 mg.[3]

  • Bring the volume to 10 mL with HPLC grade hexane and mix thoroughly to create a 10 mg/mL stock solution.[3]

  • Transfer the solution into 1.5 mL GC vials and seal immediately.[3]

  • Store the stock solution at -20°C in an inert atmosphere (e.g., under nitrogen) to prevent degradation.[4]

Lipid Extraction from Biological Samples

The choice of extraction method depends on the sample matrix. The Folch method, using a chloroform and methanol mixture, is a widely adopted technique for comprehensive lipid extraction.[7][8]

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Chloroform (LC-MS grade)[9]

  • Methanol (LC-MS grade)[9]

  • 0.9% (w/v) Sodium Chloride (NaCl) solution[10]

  • Internal Standard Stock Solution (from Protocol 1)

  • Glass homogenization tubes

  • Centrifuge

Procedure:

  • Weigh a known amount of the biological sample (e.g., 10-50 mg of tissue) into a glass homogenization tube.[10]

  • Add a precise volume of the this compound Internal Standard Stock Solution to the sample. The amount added should be chosen to produce a GC peak that is within the linear range of the detector and of a similar magnitude to the analytes of interest.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 2 mL of the solvent mixture per 100 mg of tissue.[8]

  • Homogenize the sample thoroughly.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.[10]

  • Vortex the mixture and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.[10]

  • Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipet and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen. The dried extract can be stored at -80°C until transesterification.[10]

Transesterification of Lipids to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed transesterification using methanolic HCl.

Materials:

  • Dried lipid extract (from Protocol 2)

  • 3M Methanolic HCl[10]

  • Hexane[5]

  • Screw-capped glass tubes with Teflon-lined caps[5]

  • Water bath or heating block[5]

Procedure:

  • Add 1 mL of 3M methanolic HCl to the dried lipid extract in the glass tube.[5]

  • Seal the tube tightly with a Teflon-lined cap.[5]

  • Heat the mixture at 85°C for 1.5 hours, with vortexing every 15 minutes to ensure complete reaction.[5]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane to extract the FAMEs and vortex for 30 seconds.[5]

  • Add 1 mL of water to facilitate phase separation.

  • Centrifuge at 3,000 x g for 10 minutes.[5]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[5]

Data Presentation

Quantitative data should be summarized in a clear and structured table to allow for easy comparison between different samples or experimental conditions.

Sample IDAnalyte (Fatty Acid)Retention Time (min)Analyte Peak AreaInternal Standard Peak AreaResponse Factor (RF)Concentration (µg/mg sample)
Control 1C16:012.51500002000001.0515.75
Control 2C16:012.51550002050001.0515.88
Treated 1C16:012.52500001980001.0526.53
Treated 2C16:012.52600002020001.0527.02
.....................

Calculation:

The concentration of each fatty acid is calculated using the following formula:

Concentration (Analyte) = (Area (Analyte) / Area (IS)) * (Concentration (IS) / Response Factor (Analyte)) * (Volume (IS) / Weight (Sample))

Where:

  • Area (Analyte) is the peak area of the fatty acid methyl ester.

  • Area (IS) is the peak area of the this compound internal standard.

  • Concentration (IS) is the concentration of the internal standard added to the sample.

  • Response Factor (Analyte) is the relative response factor of the analyte compared to the internal standard (determined by analyzing a standard mixture of known concentrations).

  • Volume (IS) is the volume of the internal standard solution added.

  • Weight (Sample) is the initial weight of the sample.

Gas Chromatography (GC) Conditions

The following are typical GC-FID parameters for FAME analysis. These may need to be optimized for specific instruments and applications.

ParameterValue
Column SP2330 capillary column (30 m x 0.25 mm x 0.2 µm) or similar polar column[5]
Injection Mode Split (e.g., 10:1 ratio)[5]
Injection Volume 1 µL[5]
Injector Temperature 250°C[11]
Carrier Gas Helium[11]
Flow Rate 1 mL/min (constant flow)[3]
Oven Temperature Program Initial: 100°C for 1 min, Ramp: 25°C/min to 200°C (hold 1 min), Ramp: 5°C/min to 250°C (hold 7 min)[3]
Detector Flame Ionization Detector (FID)[11]
Detector Temperature 280°C[3]

Visualizations

Experimental Workflow for Lipid Analysis

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Drying Dry Lipid Extract Extraction->Drying Transesterification Transesterification to FAMEs (e.g., Methanolic HCl) Drying->Transesterification GC_Analysis GC-FID Analysis Transesterification->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Caption: Workflow for quantitative lipid analysis using an internal standard.

Logical Relationship for Quantification

G Analyte_Peak Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area IS_Peak->Ratio Final_Conc Analyte Concentration Ratio->Final_Conc Known_IS_Conc Known IS Concentration Known_IS_Conc->Final_Conc Response_Factor Response Factor Response_Factor->Final_Conc

Caption: Logic for calculating analyte concentration with an internal standard.

References

Application Notes: Methyl Tridecanoate in Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl tridecanoate (C13:0 FAME) is a methyl ester of the saturated fatty acid tridecanoic acid. Due to its rare occurrence in most biological samples, it serves as an excellent internal standard for the quantitative analysis of fatty acid profiles using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The fundamental principle of using an internal standard is to add a known quantity of a compound, that is chemically similar to the analytes of interest, to the sample prior to analysis. This allows for the correction of variations in sample preparation, extraction, and injection volume, thereby improving the accuracy and precision of quantification.

Principle of Use as an Internal Standard

The quantification of individual fatty acids in a sample is achieved by comparing the peak area of each fatty acid methyl ester (FAME) to the peak area of the this compound internal standard. The concentration of each fatty acid is then calculated based on the known concentration of the internal standard and the relative response factor of each analyte. For accurate quantification, the internal standard should be added to the sample at the very beginning of the sample preparation process.

Key characteristics of this compound that make it a suitable internal standard:

  • Chemical Similarity: As a fatty acid methyl ester, it behaves similarly to other FAMEs during extraction and chromatographic separation.

  • Low Natural Abundance: It is not typically found in significant amounts in most biological matrices, minimizing interference with the measurement of endogenous fatty acids.

  • Chromatographic Resolution: It elutes in a region of the chromatogram that is generally free from other common fatty acids, allowing for easy identification and integration of its peak.

Applications

This compound is widely used as an internal standard in various research and industrial applications for the quantitative analysis of fatty acids in diverse matrices, including:

  • Food and Agriculture: Determination of the fatty acid composition of edible oils, fats, dairy products, and animal feed.[1]

  • Clinical Research: Profiling of fatty acids in plasma, serum, red blood cells, and tissues for biomarker discovery and nutritional studies.[2]

  • Microbiology: Characterization of the fatty acid profiles of bacteria and other microorganisms for taxonomic purposes and metabolic studies.

  • Biofuel Industry: Quantification of FAMEs in biodiesel to ensure quality and compliance with standards.[3]

  • Environmental Science: Analysis of fatty acids in soil, water, and sediment samples to study microbial communities and biogeochemical processes.[4]

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation from Lipids using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a widely used method for the transesterification of fatty acids from lipids to their corresponding methyl esters.

Materials:

  • Lipid extract

  • This compound internal standard solution (e.g., 1 mg/mL in hexane)

  • Boron trifluoride-methanol (BF3-Methanol) reagent (14% w/v)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Glass test tubes with Teflon-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph (GC) with FID or MS detector

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the lipid extract into a glass test tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample. The amount added should be comparable to the expected total fatty acid content in the sample.

  • Solvent Evaporation: Evaporate the solvent from the lipid extract and internal standard under a gentle stream of nitrogen.

  • Saponification (Optional for Triglycerides): For samples rich in triglycerides, add 1 mL of 0.5 M methanolic KOH. Vortex and heat at 100°C for 5 minutes. Cool the tube to room temperature.

  • Methylation: Add 2 mL of 14% BF3-Methanol reagent to the tube.[5]

  • Incubation: Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.[6]

  • Cooling: Allow the tube to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 2 mL of saturated NaCl solution to the tube.[5]

  • Mixing and Phase Separation: Vortex the tube vigorously for 1 minute. Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The FAME-containing hexane solution is now ready for injection into the GC.

Protocol 2: Direct Transesterification of Fatty Acids from Biological Samples

This method is suitable for the direct preparation of FAMEs from small amounts of tissue, cells, or other biological matrices.

Materials:

  • Biological sample (e.g., 10-50 mg of tissue)

  • This compound internal standard solution

  • 2:1 (v/v) Chloroform:Methanol solution

  • 3M Methanolic HCl

  • 0.9% (w/v) Sodium chloride solution

  • Hexane

  • Glass homogenization tubes

  • Homogenizer

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Place the biological sample in a glass homogenization tube. Add a known amount of the this compound internal standard. Add 2 mL of 2:1 chloroform:methanol and homogenize thoroughly.

  • Lipid Extraction: Vortex the homogenate for 1 minute. Add 0.5 mL of 0.9% NaCl solution and vortex again. Centrifuge at 1500 x g for 10 minutes.

  • Collection of Lipid Layer: Carefully collect the lower chloroform layer containing the lipids and transfer it to a clean glass tube with a Teflon-lined screw cap.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen.

  • Methylation: Add 1 mL of 3M methanolic HCl to the dried lipid extract.[7]

  • Incubation: Cap the tube tightly and heat at 80°C for 1 hour.[7]

  • Cooling: Allow the tube to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of 0.9% NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge at 1500 x g for 5 minutes.

  • Collection of FAMEs: Transfer the upper hexane layer to a GC vial for analysis.

Quantitative Data Presentation

The following table summarizes typical quantitative parameters for the analysis of fatty acids using this compound as an internal standard.

ParameterValue RangeMatrixAnalytical MethodReference
Limit of Detection (LOD) 0.008 - 0.016 mg/LWastewaterGC-MS (SIM)[4]
Limit of Quantification (LOQ) 0.01 g/100g Not SpecifiedGC-FID[8]
Concentration Range 0.010 - 10 mg/LWastewaterGC-MS (SIM)[4]
Intra-day Precision (% CV) 1.1 - 12.0%Oral BiofilmGC-MS[9]
Inter-day Precision (% CV) 1.2 - 13.4%Oral BiofilmGC-MS[9]
Intra-day Accuracy (% bias) 90.0 - 106.9%Oral BiofilmGC-MS[9]
Inter-day Accuracy (% bias) 84.4 - 106.3%Oral BiofilmGC-MS[9]

Visualizations

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Homogenize Homogenization/ Lipid Extraction Add_IS->Homogenize Methylation Transesterification/ Methylation Homogenize->Methylation GC_Analysis GC-FID/MS Analysis Methylation->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Caption: General workflow for fatty acid profiling using an internal standard.

Quantification_Logic cluster_inputs Inputs from GC Analysis cluster_knowns Known Values cluster_calc Calculation cluster_output Output Peak_Area_Analyte Peak Area of Analyte FAME Calculation Concentration_Analyte = (Peak_Area_Analyte / Peak_Area_IS) * (Conc_IS / RRF) Peak_Area_Analyte->Calculation Peak_Area_IS Peak Area of This compound (IS) Peak_Area_IS->Calculation Conc_IS Known Concentration of IS Conc_IS->Calculation Response_Factor Relative Response Factor (RRF) Response_Factor->Calculation Final_Conc Concentration of Analyte Fatty Acid Calculation->Final_Conc

Caption: Logical diagram for the quantification of fatty acids.

References

Application Notes and Protocols for the Analytical Detection of Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of methyl tridecanoate, a saturated fatty acid methyl ester often utilized as an internal standard in the analysis of fatty acid profiles in various biological and industrial samples. The primary analytical technique covered is Gas Chromatography-Mass Spectrometry (GC-MS), valued for its high sensitivity and specificity.

Introduction

This compound (C13:0) is the methyl ester of tridecanoic acid. Due to its rare natural occurrence in most biological systems, it serves as an excellent internal standard for the accurate quantification of other fatty acid methyl esters (FAMEs).[1][2] Accurate determination of fatty acid profiles is crucial in various research fields, including drug development, clinical diagnostics, biofuel production, and food science. This document outlines the necessary protocols for sample preparation, derivatization, and GC-MS analysis.

Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of volatile compounds like FAMEs.[3][4] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of fatty acid methyl esters, including this compound, using GC-MS. These values can vary based on the specific instrument, method parameters, and sample matrix.

ParameterTypical ValueSample MatrixReference
Limit of Detection (LOD) 0.21 - 0.54 µg/mLBee Products[5]
11.90 - 11.94 ng/mLLiposome Injections[4]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mLBee Products[5]
0.01 g/100 gGeneral FAMEs
Linearity (r²) > 0.99Vegetable Oils
> 0.9998Bee Products[5]
Recovery 95.25% - 100.29%Liposome Injections[4]
80% - 120%General ELISA[6][7]
Intraday Precision (% CV) 1.1% - 12.0%Oral Biofilm[1]
Interday Precision (% CV) 1.2% - 13.4%Oral Biofilm[1]

Experimental Protocols

Protocol 1: Lipid Extraction and Transesterification from Serum/Plasma

This protocol describes the extraction of total lipids from serum or plasma and their subsequent conversion to FAMEs, including the addition of this compound as an internal standard.

Materials:

  • Serum or Plasma Sample

  • This compound internal standard solution (1 mg/mL in hexane)

  • Folch reagent (Chloroform:Methanol, 2:1 v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 100 µL of serum or plasma in a glass tube, add 10 µL of the this compound internal standard solution.[3]

  • Lipid Extraction:

    • Add 1 mL of Folch reagent to the sample.[3]

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C.

  • Transesterification (Acid-Catalyzed):

    • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of distilled water to the tube.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Evaporate the hexane to a final volume of approximately 100 µL under a gentle stream of nitrogen. Transfer to a GC vial for analysis.

Protocol 2: GC-MS Analysis of FAMEs

This protocol provides typical GC-MS parameters for the analysis of FAMEs.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary Column: e.g., DB-23, SP-2560, or equivalent (highly polar column for FAME separation)

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 170°C at 11°C/min

    • Ramp to 220°C at 20°C/min, hold for 2.5 minutes[8]

  • Total Run Time: Approximately 20-30 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-500

  • Data Acquisition: Full Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity. For this compound, characteristic ions at m/z 74, 87, 143, and 228 can be monitored.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_fame_extraction FAME Extraction & Analysis serum Serum/Plasma Sample add_is Add this compound (Internal Standard) serum->add_is folch Add Folch Reagent add_is->folch vortex1 Vortex folch->vortex1 add_nacl Add NaCl Solution vortex1->add_nacl vortex2 Vortex add_nacl->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 collect_chloroform Collect Chloroform Layer centrifuge1->collect_chloroform evaporate1 Evaporate to Dryness collect_chloroform->evaporate1 add_bf3 Add BF3/Methanol evaporate1->add_bf3 heat Heat at 100°C add_bf3->heat add_hexane_water Add Hexane & Water heat->add_hexane_water vortex3 Vortex add_hexane_water->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 collect_hexane Collect Hexane Layer centrifuge2->collect_hexane dry_na2so4 Dry over Na2SO4 collect_hexane->dry_na2so4 evaporate2 Concentrate dry_na2so4->evaporate2 gcms GC-MS Analysis evaporate2->gcms

Figure 1: Experimental workflow for FAME analysis from serum/plasma.

signaling_pathway cluster_input Input cluster_process Analytical Process cluster_output Output Sample Sample containing Lipids Extraction Lipid Extraction Sample->Extraction IS This compound (Internal Standard) IS->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Qualitative Qualitative Identification (Mass Spectra) MS_Detection->Qualitative Quantitative Quantitative Analysis (Peak Area Ratio) MS_Detection->Quantitative

Figure 2: Logical relationship of the analytical process.

References

Application Notes and Protocols for Methyl Tridecanoate in Biodiesel Production Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of methyl tridecanoate in the production and analysis of biodiesel. The focus is on its application as an internal standard for the accurate quantification of fatty acid methyl esters (FAMEs), the primary components of biodiesel.

Introduction

Biodiesel, a renewable and biodegradable fuel, is primarily produced through the transesterification of triglycerides from sources like vegetable oils and animal fats. The efficiency of this process and the quality of the final product are critically assessed by quantifying the FAME content. Gas chromatography with flame ionization detection (GC-FID) is a standard analytical technique for this purpose. To ensure accuracy and precision in GC-FID analysis, an internal standard is essential. This compound, a fatty acid methyl ester not typically present in common biodiesel feedstocks, serves as an excellent internal standard. Its use allows for the correction of variations in sample injection volume and detector response, leading to more reliable quantification of individual and total FAMEs.

Data Presentation

The following tables summarize quantitative data related to biodiesel production and analysis, providing a reference for optimizing experimental conditions.

Table 1: Influence of Reaction Conditions on Biodiesel Yield

FeedstockCatalyst (wt%)Methanol:Oil Molar RatioTemperature (°C)Time (hours)Biodiesel Yield (%)Reference
Waste Cooking Oil1.0% KOH6:165198[1]
Waste Cooking Oil0.75% NaOH6:165198[1]
Waste Cooking Oil1.5% CaO (from eggshells)10:165297[1]
Coconut Oil0.7% KOH16:1450.7588[2]
Palm Fatty Acid Distillate3.5% HClSO₃–ZrO₂8:1602.590.2[3]
Rapeseed Oil15% KCl/CaO-603>95[4]

Table 2: Validation Parameters for GC-FID Quantification of FAMEs using an Internal Standard

ParameterThis compound as Internal StandardReference
Linearity (R²) > 0.99[5]
Average Recovery (%) 95.26 - 99.66[5]
Precision (RSD %) 1.03 - 3.40[5]

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification for Biodiesel Production

This protocol details the production of biodiesel from vegetable oil using a base catalyst.

Materials:

  • Vegetable Oil (e.g., new or waste cooking oil)

  • Methanol (CH₃OH)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Heptane or Hexane

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Beakers and graduated cylinders

  • Filtration apparatus

Procedure:

  • Oil Pre-treatment:

    • Filter the raw vegetable oil to remove any solid particles.[6]

    • Heat the oil to 110-120°C for 10-15 minutes to remove any residual water.[6] Allow the oil to cool to the desired reaction temperature (e.g., 65°C).

  • Preparation of Methoxide Solution:

    • In a separate, dry flask, carefully dissolve the required amount of catalyst (e.g., 1 g of KOH per 100 g of oil) in the desired volume of methanol (e.g., a 6:1 molar ratio of methanol to oil).[1][7] This reaction is exothermic and should be performed with caution in a well-ventilated area.

  • Transesterification Reaction:

    • Add the prepared methoxide solution to the pre-treated oil in the reaction flask.

    • Heat the mixture to the desired reaction temperature (e.g., 65°C) and stir vigorously for the specified reaction time (e.g., 1 hour).[1]

  • Separation of Glycerol:

    • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) for the separation of the two phases.[7]

    • The denser glycerol layer will settle at the bottom. Carefully drain and collect the glycerol.

  • Biodiesel Washing and Purification:

    • Wash the upper biodiesel layer with warm distilled water (approximately 20-30% of the biodiesel volume) by gently inverting the separatory funnel multiple times. Release the pressure frequently.

    • Allow the layers to separate and drain the water from the bottom. Repeat the washing process 2-3 times until the wash water is clear and has a neutral pH.[7]

    • To remove any remaining water, pass the washed biodiesel through a column containing anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate to the biodiesel and filter.

Protocol 2: Quantification of FAMEs in Biodiesel using GC-FID with this compound as an Internal Standard

This protocol provides a method for the quantitative analysis of FAMEs in a biodiesel sample.

Materials:

  • Biodiesel sample

  • This compound (Internal Standard)

  • Heptane or Hexane (analytical grade)

Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column suitable for FAME analysis (e.g., DB-23, (50%-cyanopropyl)-methylpolysiloxane, 30 m x 250 µm x 0.25 µm)

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Internal Standard Stock Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in heptane or hexane to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL volumetric flask.[8]

    • Add a precise volume of the this compound internal standard stock solution (e.g., 800 µL) to the volumetric flask.[8]

    • Dilute the mixture to the 10 mL mark with heptane or hexane and mix thoroughly.[8]

  • GC-FID Analysis:

    • Set up the GC-FID system with the appropriate analytical conditions. An example of typical conditions is provided in Table 3.

    • Inject a 1 µL aliquot of the prepared sample into the GC.

    • Record the chromatogram and identify the peaks corresponding to the individual FAMEs and the this compound internal standard based on their retention times, which can be confirmed by running a known FAME standard mixture.

Table 3: Example GC-FID Operating Conditions

ParameterValueReference
Column Agilent DB-23 (30 m x 250 µm x 0.25 µm)
Carrier Gas Helium
Injector Temperature 250°C
Detector Temperature 250°C
Oven Program Initial Temp: 150°C, hold for 1 minRamp 1: 15°C/min to 200°C, hold for 0 minRamp 2: 7°C/min to 230°C, hold for 10 min
Split Ratio 50:1
  • Quantification:

    • Calculate the concentration of each FAME using the following formula:

      CFAME = (AFAME / AIS) * (CIS / RRFFAME)

      Where:

      • CFAME = Concentration of the individual FAME

      • AFAME = Peak area of the individual FAME

      • AIS = Peak area of the internal standard (this compound)

      • CIS = Concentration of the internal standard

      • RRFFAME = Relative response factor of the individual FAME (if different from 1, determined experimentally)

    • The total FAME content is the sum of the concentrations of all individual FAMEs.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Biodiesel_Production_Workflow cluster_pretreatment Oil Pre-treatment cluster_reaction Transesterification cluster_purification Purification Raw_Oil Raw Vegetable Oil Filtration Filtration Raw_Oil->Filtration Remove Solids Heating Heating (110-120°C) Filtration->Heating Remove Water Pretreated_Oil Pre-treated Oil Heating->Pretreated_Oil Reaction Reaction (65°C, 1 hr) Pretreated_Oil->Reaction Methanol Methanol Methoxide Methoxide Solution Methanol->Methoxide Catalyst Catalyst (KOH/NaOH) Catalyst->Methoxide Methoxide->Reaction Separation Separation Reaction->Separation Washing Water Washing Separation->Washing Crude Biodiesel Glycerol Glycerol Separation->Glycerol Glycerol Byproduct Drying Drying Washing->Drying Purified_Biodiesel Purified Biodiesel Drying->Purified_Biodiesel

Caption: Workflow for biodiesel production via base-catalyzed transesterification.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data_analysis Data Analysis Biodiesel_Sample Biodiesel Sample Mixing Weighing and Mixing Biodiesel_Sample->Mixing Internal_Standard This compound (IS) Internal_Standard->Mixing Solvent Heptane/Hexane Solvent->Mixing Prepared_Sample Prepared Sample for GC Mixing->Prepared_Sample Injection Inject into GC Prepared_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calculation Concentration Calculation Peak_Integration->Calculation Area Ratios Results FAME Content (%) Calculation->Results

Caption: Workflow for FAME quantification in biodiesel using GC-FID.

Internal_Standard_Logic cluster_problem Analytical Challenges cluster_solution Internal Standard Principle cluster_outcome Result Injection_Variability Injection Volume Variability Ratio_Measurement Measure the ratio of the analyte signal to the IS signal. Injection_Variability->Ratio_Measurement Affects both analyte and IS equally Detector_Fluctuations Detector Response Fluctuations Detector_Fluctuations->Ratio_Measurement Affects both analyte and IS equally Add_IS Add a known amount of Internal Standard (IS) to every sample and standard. IS_Properties IS is chemically similar to analytes but not present in the original sample. Accurate_Quantification Accurate and Precise Quantification Ratio_Measurement->Accurate_Quantification Ratio remains constant, correcting for errors

References

Application Notes and Protocols: Methyl Tridecanoate in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules through complex biochemical pathways. Odd-chain fatty acids (OCFAs), such as tridecanoic acid (C13:0), offer unique advantages as metabolic tracers. Unlike their even-chain counterparts, the β-oxidation of OCFAs yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[1] This propionyl-CoA can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, replenishing TCA cycle intermediates.[1]

Methyl tridecanoate, the methyl ester of tridecanoic acid, is a valuable tool for these studies due to its increased cell permeability compared to the free fatty acid. Once inside the cell, it is readily hydrolyzed to tridecanoic acid and can be used to study de novo fatty acid synthesis, fatty acid oxidation, and anaplerotic flux. This document provides detailed protocols and application notes for the use of this compound in metabolic labeling studies.

Core Applications

  • Tracing Fatty Acid β-Oxidation: By using isotopically labeled this compound (e.g., [U-¹³C]-methyl tridecanoate), researchers can track the catabolism of this odd-chain fatty acid and the subsequent incorporation of its breakdown products into other metabolites.

  • Measuring Anaplerotic Contribution to the TCA Cycle: The propionyl-CoA generated from tridecanoate oxidation serves as a direct precursor for anaplerosis. Labeling patterns in TCA cycle intermediates can quantify the contribution of odd-chain fatty acid oxidation to maintaining mitochondrial function.

  • Primer for Odd-Chain Fatty Acid Synthesis: Propionyl-CoA can also serve as a primer for the synthesis of longer-chain odd-chain fatty acids.[2] Tracing the incorporation of label from this compound into fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) can elucidate the dynamics of OCFA synthesis.

  • Internal Standard for Lipidomics: Due to their low natural abundance in most mammalian systems, odd-chain fatty acids and their derivatives are excellent internal standards for quantitative lipid analysis by mass spectrometry.[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with [U-¹³C]-Methyl Tridecanoate

This protocol describes the labeling of adherent mammalian cells to trace the metabolic fate of tridecanoic acid.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • [U-¹³C]-Methyl Tridecanoate solution (e.g., 100 mM in ethanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol, ice-cold

  • Scraper

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

  • Preparation of Labeling Medium:

    • Prepare the desired volume of cell culture medium containing 10% charcoal-stripped FBS. Charcoal-stripped FBS is used to reduce the background levels of exogenous lipids.

    • Prepare a stock solution of the labeled tracer complexed to BSA. For a final concentration of 100 µM [U-¹³C]-Methyl Tridecanoate, first warm a 10% fatty acid-free BSA solution in serum-free medium to 37°C.

    • In a separate tube, dilute the [U-¹³C]-Methyl Tridecanoate stock (e.g., 100 mM in ethanol) into serum-free medium.

    • Add the diluted tracer to the warm BSA solution dropwise while vortexing gently. Incubate at 37°C for 30 minutes.

    • Sterile filter the tracer-BSA complex and add it to the complete culture medium to achieve the final desired concentration.

  • Metabolic Labeling:

    • Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

    • Add the prepared labeling medium to each well.

    • Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a CO₂ incubator.

  • Metabolite Extraction:

    • At each time point, place the plate on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the polar metabolites. For lipid analysis, the cell pellet can be processed as described in Protocol 2.

    • Dry the supernatant under a stream of nitrogen or using a speed vacuum. The dried extracts can be stored at -80°C until analysis.

Protocol 2: Fatty Acid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is for the extraction of total lipids from the cell pellet and their conversion to FAMEs for GC-MS analysis.

Materials:

  • Cell pellet from Protocol 1

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • BF₃-Methanol solution (14%) or Methanolic HCl (3M)

  • Hexane

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined caps

  • GC-MS vials

Procedure:

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet from Protocol 1 in 100 µL of water.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 5 minutes.

    • Add 500 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification to FAMEs:

    • Add 1 mL of 14% BF₃-Methanol solution (or 3M methanolic HCl) to the dried lipid extract.

    • Cap the tube tightly and heat at 80°C for 1 hour in a water bath or heating block.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1.5 mL of hexane to the tube.

    • Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.

    • Centrifuge at 1,500 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried hexane extract to a GC-MS vial with an insert.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS. A standard FAME mix should be run for retention time comparison and identification of individual fatty acids.

    • The mass spectra will reveal the incorporation of ¹³C atoms into different fatty acid species, allowing for the calculation of fractional enrichment and tracing of metabolic pathways.

Data Presentation

The following tables represent hypothetical data from a metabolic labeling experiment using [U-¹³C₁₃]-Tridecanoic Acid in cultured HepG2 cells.

Table 1: Fractional Enrichment of TCA Cycle Intermediates

Time (hours)Citrate (M+2)Succinate (M+3)Malate (M+3)
00.01 ± 0.000.01 ± 0.000.01 ± 0.00
20.05 ± 0.010.15 ± 0.020.12 ± 0.02
60.12 ± 0.020.35 ± 0.040.30 ± 0.03
120.20 ± 0.030.55 ± 0.050.51 ± 0.04
240.28 ± 0.040.68 ± 0.060.65 ± 0.05

Data are presented as mean fractional enrichment ± SD. M+X indicates the mass isotopologue with X ¹³C atoms.

Table 2: ¹³C Label Incorporation into Newly Synthesized Odd-Chain Fatty Acids

Time (hours)Pentadecanoic Acid (C15:0) (M+13)Heptadecanoic Acid (C17:0) (M+13)
00.00 ± 0.000.00 ± 0.00
60.02 ± 0.010.01 ± 0.00
120.08 ± 0.010.04 ± 0.01
240.15 ± 0.020.09 ± 0.01

Data represent the fraction of the specified fatty acid pool that is fully labeled, indicating it was synthesized using the labeled C13:0 backbone. Data are mean ± SD.

Visualizations

Metabolic Fate of Tridecanoic Acid

MT Methyl Tridecanoate (C13) TA Tridecanoic Acid (C13:0) MT->TA Esterase TA_CoA Tridecanoyl-CoA TA->TA_CoA BetaOx β-Oxidation (5 cycles) TA_CoA->BetaOx AcetylCoA Acetyl-CoA (x5) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCA TCA Cycle AcetylCoA->TCA MMCoA Methylmalonyl-CoA PropionylCoA->MMCoA FAS Fatty Acid Synthase PropionylCoA->FAS Primer SuccinylCoA Succinyl-CoA MMCoA->SuccinylCoA SuccinylCoA->TCA OCFA C15:0, C17:0 FAS->OCFA A Seed Cells in 6-well Plate B Prepare Labeling Medium with ¹³C-Methyl Tridecanoate A->B C Incubate Cells (Time Course) B->C D Quench & Harvest Cells (80% Methanol) C->D E Separate Supernatant (Polar Metabolites) and Pellet (Lipids) D->E F1 Dry & Reconstitute Supernatant E->F1 F2 Lipid Extraction from Pellet E->F2 G1 LC-MS Analysis of TCA Intermediates F1->G1 G2 Derivatization to FAMEs F2->G2 H2 GC-MS Analysis of FAMEs G2->H2

References

Methyl Tridecanoate: A Reliable Internal Standard for Chromatographic Analysis of Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, food science, and biofuel production. Gas chromatography (GC) is a powerful technique for the separation and analysis of fatty acid methyl esters (FAMEs). However, the accuracy and precision of GC-based quantification can be affected by variations in sample preparation, injection volume, and instrument response. To overcome these challenges, the use of an internal standard is highly recommended.

Methyl tridecanoate (C13:0 FAME) is an excellent choice as an internal standard for the analysis of fatty acids. As an odd-chain fatty acid, it is naturally absent or present in very low concentrations in most biological samples, minimizing the risk of interference with endogenous analytes. Its chemical properties are similar to other long-chain fatty acid methyl esters, ensuring comparable extraction efficiency and chromatographic behavior. This application note provides detailed protocols and quantitative data to support the use of this compound as a reference compound in chromatographic analysis.

Advantages of Using this compound as an Internal Standard

  • Minimizes Analytical Variation: Corrects for variations in sample extraction, derivatization, and injection volume.

  • Improves Accuracy and Precision: Leads to more reliable and reproducible quantitative results.

  • Non-Interfering: As a C13 fatty acid, it is not commonly found in most biological systems, preventing overlap with naturally occurring fatty acids.

  • Similar Physicochemical Properties: Behaves similarly to other FAMEs during analysis, ensuring it is a representative standard.

Quantitative Performance Data

The use of an internal standard like this compound significantly improves the quality of quantitative analysis. The following tables summarize key performance metrics from studies utilizing this compound or similar internal standards for FAME analysis.

Table 1: Linearity and Recovery Data for FAME Analysis

Fatty Acid Methyl EsterConcentration Range (µg/mL)R² (Coefficient of Determination)Average Recovery (%)Reference
Methyl Palmitate (C16:0)0.50 - 10.00> 0.99985.2 - 95.8
Methyl Stearate (C18:0)1.00 - 20.00> 0.99982.1 - 98.7
Methyl Oleate (C18:1)Not Specified> 0.99Not Specified
Methyl Linoleate (C18:2)Not Specified> 0.99Not Specified

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for FAME Analysis

Fatty Acid Methyl EsterLOD (µg/mL)LOQ (µg/mL)Reference
Methyl Laurate (C12:0)0.280.84
This compound (C13:0) 0.31 0.93 ****
Methyl Myristate (C14:0)0.351.05
Methyl Palmitate (C16:0)0.421.26
Methyl Stearate (C18:0)0.541.63
Methyl Oleate (C18:1)0.481.44

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound.

Materials:

  • This compound (analytical standard, ≥99% purity)

  • Hexane (HPLC grade)

  • 10 mL Class A volumetric flask

  • Analytical balance (readable to 0.1 mg)

  • Glass Pasteur pipette

  • 1.5 mL GC vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL Class A volumetric flask. Record the exact weight.

  • Add HPLC grade hexane to the flask to dissolve the this compound.

  • Bring the solution to the 10 mL mark with hexane.

  • Cap the flask and mix thoroughly by inversion.

  • Transfer the internal standard solution into 1.5 mL GC vials and seal immediately to prevent evaporation.

  • Store the stock solution at -20°C in the dark.

Protocol 2: Fatty Acid Methyl Ester (FAME) Analysis in Biological Samples using GC-MS

This protocol provides a general procedure for the extraction and analysis of fatty acids from a biological matrix (e.g., cell pellets, tissue homogenates) using this compound as an internal standard.

Materials:

  • Biological sample

  • This compound internal standard stock solution (from Protocol 1)

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • BF₃-Methanol (14%) or Methanolic HCl (5%)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

1. Lipid Extraction (Folch Method)

  • To a known amount of sample (e.g., 10-50 mg of tissue or 1x10⁶ cells) in a glass centrifuge tube, add a precise volume of the this compound internal standard stock solution (e.g., 50 µL of 10 mg/mL).

  • Add 2 mL of chloroform/methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution.

  • Vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Transesterification (to convert fatty acids to FAMEs)

  • To the dried lipid extract, add 2 mL of 14% BF₃-methanol or 5% methanolic HCl.

  • Seal the tube tightly and heat at 60-80°C for 60 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane.

  • Vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the final FAME extract to a GC vial for analysis.

3. GC-MS Analysis

  • GC Conditions (example):

    • Column: DB-23 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or split injection).

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.

  • MS Conditions (example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

4. Data Analysis

  • Identify the FAME peaks based on their retention times and mass spectra by comparing them to a known FAME standard mix (e.g., Supelco 37 Component FAME Mix).

  • Identify the this compound internal standard peak.

  • Calculate the peak area ratio of each identified FAME to the this compound peak.

  • Quantify the amount of each fatty acid using a calibration curve prepared with known concentrations of FAME standards and a constant concentration of the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow for using this compound as an internal standard in FAME analysis.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard to Sample Sample->Add_IS IS_Stock This compound (Internal Standard Stock) IS_Stock->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Transesterification Transesterification (Fatty Acids to FAMEs) Dry_Extract->Transesterification Extract_FAMEs Extract FAMEs (Hexane) Transesterification->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

Caption: Experimental workflow for FAME analysis.

Quantification_Logic cluster_input Input Data cluster_calculation Calculation cluster_output Output Analyte_Area Peak Area of Analyte (FAME) Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Analyte_Area->Ratio IS_Area Peak Area of Internal Standard (this compound) IS_Area->Ratio Cal_Curve Calibration Curve (Peak Area Ratio vs. Concentration) Concentration Concentration of Analyte Cal_Curve->Concentration Ratio->Concentration Interpolate from Calibration Curve

Caption: Logic for quantification using an internal standard.

Conclusion

This compound is a highly effective and reliable internal standard for the quantitative analysis of fatty acids by gas chromatography. Its use minimizes analytical variability and significantly improves the accuracy and precision of results. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement the use of this compound in their chromatographic workflows, leading to more robust and dependable fatty acid quantification.

Application Notes and Protocols for Methyl Tridecanoate in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl tridecanoate in scientific research. The information is compiled to assist in the design and execution of experiments in analytical chemistry and microbiology.

Application 1: Internal Standard for Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography (GC)

Application Note: this compound is a saturated fatty acid methyl ester with a 13-carbon chain (C13:0). Its odd-numbered carbon chain makes it rare in most biological samples, rendering it an excellent internal standard for the quantification of other fatty acid methyl esters by gas chromatography.[1][2][3][4][5] By adding a known amount of this compound to a sample before analysis, variations in sample injection volume, derivatization efficiency, and detector response can be normalized, leading to improved accuracy and precision of quantification.[3]

Experimental Protocol: Quantitative Analysis of FAMEs using this compound as an Internal Standard

This protocol describes the preparation of a lipid sample for FAME analysis and subsequent quantification using this compound as an internal standard.

1. Materials:

  • This compound (analytical standard grade)[2]

  • Hexane (GC grade)

  • Methanol (anhydrous)

  • Sodium methoxide solution (0.5 M in methanol) or Boron trifluoride-methanol solution (14%)

  • Sample containing lipids (e.g., microbial cell pellet, plasma, food sample)

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the FAMEs of interest and a constant concentration of the this compound internal standard.

2. Sample Preparation (Transesterification):

  • Accurately weigh the lipid-containing sample into a glass tube with a PTFE-lined cap.

  • Add a precise volume of the this compound internal standard stock solution to the sample. The amount should be chosen to produce a chromatographic peak that is of a similar magnitude to the peaks of the analytes of interest.

  • Add 2 mL of 0.5 M sodium methoxide in methanol.

  • Cap the tube tightly and heat at 50°C for 10-15 minutes with occasional vortexing.

  • Cool the tube to room temperature.

  • Add 2 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

3. Gas Chromatography (GC) Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-225, Omegawax, or TR-FAME).[6][7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector Temperature: 250°C.[8]

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 to 100:1, depending on sample concentration.[8]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Ramp: 5°C/min to 220°C.

    • Hold at 220°C for 10 minutes.

  • Detector Temperature: 280°C.

4. Data Analysis:

  • Identify the peaks corresponding to the FAMEs of interest and the this compound internal standard based on their retention times, as determined from the analysis of the calibration standards.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response factor (RF) for each analyte using the following formula from the calibration standards:

    • RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Calculate the concentration of each analyte in the sample using the following formula:

    • Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)

Data Presentation:

Table 1: Example Calibration Data for FAME Analysis using this compound as an Internal Standard.

FAME AnalyteRetention Time (min)Concentration (µg/mL)Peak AreaInternal Standard (this compound) Peak AreaResponse Factor
Myristate (C14:0)10.510150,000300,0001.05
Palmitate (C16:0)12.810160,000300,0001.12
Stearate (C18:0)15.210170,000300,0001.19
Oleate (C18:1)15.510165,000300,0001.15

Note: The values in this table are for illustrative purposes only. Actual retention times and response factors will vary depending on the specific GC system and conditions.

Workflow Diagram:

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis & Data Processing Sample Lipid Sample Add_IS Add this compound (IS) Sample->Add_IS Transesterification Transesterification (e.g., with NaOMe) Add_IS->Transesterification Extraction Hexane Extraction Transesterification->Extraction GC_Vial Transfer to GC Vial Extraction->GC_Vial GC_Injection GC Injection GC_Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using IS Integration->Quantification

Workflow for FAME analysis using an internal standard.

Application 2: Assessment of Antibacterial Activity

Application Note: Tridecanoic acid methyl ester (TAME), the methyl ester of tridecanoic acid, has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[3][9] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[9][10][11] This makes this compound a compound of interest in the development of new antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the determination of MIC and MBC of this compound against pathogenic bacteria using a broth microdilution method.[9][12]

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for preparing stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Resazurin solution (optional, for viability indication)

  • Nutrient agar plates

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Bacterial Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

3. MIC Assay Protocol:

  • Add 100 µL of MHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (MHB with bacteria, no compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

4. MBC Assay Protocol:

  • Following the MIC determination, take 10 µL aliquots from all wells that show no visible growth.

  • Spread each aliquot onto a separate nutrient agar plate.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[9]

Data Presentation:

Table 2: Antibacterial Activity of this compound against Various Bacterial Strains.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Enterococcus faecalisPositive375750
Salmonella entericaNegative375750
Bacillus cereusPositive7501375
Staphylococcus aureusPositive--
Escherichia coliNegative--
Data for E. faecalis, S. enterica, and B. cereus are from Misra et al. (2022).[9] Data for S. aureus and E. coli are representative placeholders.

Workflow and Mechanism Diagram:

Antibacterial_Assay_Workflow cluster_workflow Experimental Workflow Prep_Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Prep_Inoculum->Inoculation Serial_Dilution Serial Dilution of this compound Serial_Dilution->Inoculation Incubation_MIC Incubate (18-24h) Inoculation->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Plating Plate on Agar Read_MIC->Plating Incubation_MBC Incubate (24h) Plating->Incubation_MBC Read_MBC Determine MBC Incubation_MBC->Read_MBC

Workflow for MIC and MBC determination.

Antibacterial_Mechanism TAME This compound Membrane Bacterial Cell Membrane TAME->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components (e.g., LDH) Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed mechanism of antibacterial action.

Potential Signaling Pathways Influenced by Fatty Acids

While specific signaling pathways directly activated by this compound are not well-documented, fatty acids and their metabolites are known to act as signaling molecules that can modulate various cellular processes.[13][14][15] These effects are often context-dependent, for example, in cancer biology and immunology.

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Fatty acid synthesis is closely linked to the PI3K/AKT pathway, and an accumulation of long-chain fatty acids can be utilized by cancer cells for aberrant growth.[13]

WNT/β-catenin Pathway: Fatty acid desaturation has been implicated in the maintenance of cancer stem cell function through the WNT/β-catenin signaling axis.[13]

Toll-like Receptor (TLR) Signaling: Saturated fatty acids can stimulate TLR2 and TLR4 signaling, promoting inflammatory responses. In contrast, polyunsaturated fatty acids can have an antagonistic effect.[14]

Diagram of a General Fatty Acid Influenced Signaling Pathway:

Signaling_Pathway FA Fatty Acids Receptor Membrane Receptor (e.g., TLR4) FA->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Downstream Downstream Effects (Cell Growth, Proliferation, Inflammation) AKT->Downstream

General influence of fatty acids on the PI3K/AKT pathway.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography Analysis of Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs), with a specific focus on improving methyl tridecanoate peak resolution. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to peak shape and resolution encountered during the GC analysis of this compound.

Peak Shape Issues

Q1: My this compound peak is tailing. What are the common causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is drawn out, can compromise integration accuracy and reduce resolution.[1][2] Common causes and solutions include:

  • Active Sites: Unwanted interactions between the analyte and active sites (e.g., exposed silanols) in the GC system can cause tailing.[1]

    • Solution: Use a deactivated liner and ensure your column is properly deactivated. Consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites.[1][3]

  • Column Contamination: Buildup of non-volatile residues from previous injections can lead to peak tailing.[2][4]

    • Solution: Perform regular inlet maintenance, including replacing the liner, O-ring, and septa.[4] Baking out the column at a high temperature (within its specified limits) can also help remove contaminants.[3]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume and cause tailing.[1][4]

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring a clean, 90-degree cut at the column ends and correct positioning within the inlet and detector.[1][2]

  • Solvent and Stationary Phase Mismatch: A mismatch in polarity between the sample solvent and the column's stationary phase can cause poor peak shape.[4]

    • Solution: Ensure the solvent is compatible with the stationary phase. For highly polar columns like those used for FAME analysis (e.g., wax phases), using a polar solvent might be more appropriate.

Q2: My this compound peak is fronting. What should I investigate?

A: Peak fronting, which appears as a leading edge on the peak, is most commonly caused by column overload.[5][6][7]

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, causing molecules to move ahead of the main band.[1][6]

    • Solution 1: Dilute the Sample: The simplest approach is to dilute your sample and reinject.[5][7]

    • Solution 2: Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.[5]

    • Solution 3: Decrease Injection Volume: Reducing the injection volume will also decrease the mass of analyte introduced.[5]

  • Improper Column Installation: Similar to tailing, an incorrectly installed column can sometimes lead to fronting.[5]

    • Solution: Verify the column is installed at the correct depth in the inlet.

  • Low Column Temperature (Isothermal): In isothermal runs, if the column temperature is too low, it can sometimes cause later-eluting peaks to front.[6]

    • Solution: If running isothermally, try increasing the oven temperature.

Q3: I'm observing split peaks for my this compound standard. What could be the cause?

A: Split peaks are often related to the injection process, particularly in splitless injection mode.

  • Incompatible Solvent and Stationary Phase: Injecting a non-polar solvent (like hexane) onto a highly polar column (like a wax column) can lead to poor sample focusing and peak splitting.[1]

  • High Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point, the sample may not focus efficiently on the column head, causing peak splitting.[1] The initial temperature should ideally be about 20°C below the boiling point of the sample solvent.[1]

  • Injection Technique: Issues with the autosampler or manual injection can introduce the sample in a non-uniform band.

Resolution Enhancement

Q4: How can I improve the resolution between my this compound peak and a closely eluting compound?

A: Resolution is a function of efficiency, selectivity, and retention. To improve it, you can modify one or more of these factors.[8]

  • Optimize the Temperature Program: Lowering the initial temperature and using a slower ramp rate can increase the interaction time with the stationary phase, often improving separation for early-eluting peaks.[9][10]

  • Change the Carrier Gas Flow Rate: There is an optimal linear velocity for each carrier gas that provides the highest efficiency. Operating too far from this optimum will decrease resolution. Adjusting the flow rate can improve peak sharpness.

  • Use a Longer Column: Doubling the column length increases resolution by a factor of approximately 1.4 (the square root of 2).[11] However, this will also double the analysis time.[11]

  • Use a Narrower Bore Column: Decreasing the column's internal diameter (e.g., from 0.32 mm to 0.25 mm) increases efficiency and, therefore, resolution.[8][12]

  • Select a Different Stationary Phase: If co-elution is due to a lack of chemical selectivity, changing the stationary phase is the most effective solution. For FAMEs, highly polar cyanopropyl phases (like HP-88 or Rt-2560) offer different selectivity than PEG/wax phases and are excellent for resolving geometric (cis/trans) isomers.[13][14]

Q5: What is the impact of the GC column on peak resolution for FAME analysis?

A: The column is the most critical component for achieving separation. Key parameters include:

  • Stationary Phase: The polarity of the stationary phase dictates selectivity. For FAMEs, highly polar phases are required.

    • Polyethylene Glycol (PEG/WAX) phases (e.g., FAMEWAX, DB-Wax): These are commonly used for separating FAMEs by carbon number and degree of unsaturation.[13][14]

    • Highly Polar Cyanopropyl phases (e.g., HP-88, Rt-2560): These are superior for resolving positional and geometric (cis/trans) isomers, which can be critical in complex samples.[13][14][15]

  • Column Dimensions:

    • Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times.[8][12] A 30 m column is often a good starting point.[12]

    • Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.25 mm, 0.18 mm) offer higher efficiency (sharper peaks) but have lower sample capacity.[8][12]

    • Film Thickness: Thicker films increase retention and can improve the resolution of very volatile compounds. However, for most FAME analyses, a standard film thickness (e.g., 0.20-0.25 µm) is appropriate.

Q6: How does the oven temperature program affect the resolution of this compound?

A: The temperature program controls how quickly compounds travel through the column.

  • Isothermal vs. Temperature Program: An isothermal (constant temperature) run is simple but often provides poor resolution for samples with a wide range of boiling points. A temperature program (ramping the temperature over time) is almost always preferred for FAME analysis.[16]

  • Initial Temperature: A lower initial temperature increases the retention of early eluting peaks, improving their resolution.[9]

  • Ramp Rate: A slower ramp rate (e.g., 2-5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve resolution, especially for complex mixtures.[8][16] Conversely, a faster ramp rate will shorten the analysis time but may decrease resolution.[8]

Q7: What is the effect of the carrier gas and its flow rate on resolution?

A: The choice of carrier gas and its linear velocity impacts column efficiency.

  • Carrier Gas Type: Hydrogen and Helium are the most common carrier gases. Hydrogen allows for faster analysis without a significant loss in efficiency compared to helium.[17] However, switching from helium to hydrogen may require method revalidation.[17] Nitrogen provides the highest efficiency but at much lower flow rates, leading to very long analysis times.[18]

  • Flow Rate/Linear Velocity: For any given carrier gas, there is an optimal flow rate (or linear velocity) that yields the maximum efficiency (the sharpest peaks). Deviating significantly from this optimum will broaden peaks and reduce resolution. It is crucial to set the flow rate to achieve the optimal linear velocity for your column dimensions and carrier gas.

Q8: How does my injection technique affect peak resolution?

A: The injection process must introduce the sample as a narrow band onto the column. A broad initial band will result in broad peaks and poor resolution.

  • Injection Volume: Injecting an excessive volume of sample can lead to peak broadening or fronting, which degrades resolution.[19][20][21] If you suspect this is an issue, try reducing the injection volume.[20]

  • Split vs. Splitless Injection:

    • Split: Used for more concentrated samples. A high split ratio ensures a narrow band is introduced to the column but reduces sensitivity.

    • Splitless: Used for trace analysis. This technique is more prone to peak broadening if parameters (initial temperature, solvent choice) are not optimized for sample focusing.[19]

Troubleshooting Workflows & Experimental Protocols

Visual Troubleshooting Guide

This workflow provides a logical path to diagnose and solve common peak resolution problems in GC.

G Troubleshooting Workflow for Poor Peak Resolution start Problem: Poor Resolution or Bad Peak Shape check_shape Assess Peak Shape start->check_shape is_tailing Peak Tailing? check_shape->is_tailing is_fronting Peak Fronting? check_shape->is_fronting is_broad Co-elution or Broad Peaks? check_shape->is_broad tailing_causes Potential Causes: - Active Sites (Liner, Column) - Column Contamination - Improper Column Installation is_tailing->tailing_causes Yes fronting_causes Potential Cause: - Column Overload is_fronting->fronting_causes Yes broad_causes Potential Causes: - Suboptimal GC Method - Inappropriate Column is_broad->broad_causes Yes tailing_solutions Solutions: - Use Deactivated Liner - Trim Column Inlet (10-20 cm) - Perform Inlet Maintenance - Re-install Column Correctly tailing_causes->tailing_solutions fronting_solutions Solutions: - Dilute Sample - Decrease Injection Volume - Increase Split Ratio fronting_causes->fronting_solutions broad_solutions Solutions: - Optimize Temp Program (Lower Initial T, Slower Ramp) - Optimize Carrier Gas Flow Rate - Use Longer or Narrower ID Column - Change Stationary Phase for Better Selectivity broad_causes->broad_solutions

Caption: Logical workflow for troubleshooting poor peak shape and resolution in GC analysis.

Experimental Protocols

Protocol 1: General Purpose GC-FID Method for FAME Analysis

This protocol provides a robust starting point for the analysis of FAMEs, including this compound.[9][14][22]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Highly polar capillary column (e.g., HP-88 100 m x 0.25 mm, 0.20 µm film thickness or FAMEWAX 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Parameters:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium or Hydrogen.

    • Set to a constant flow rate corresponding to the optimal linear velocity for the column dimensions (e.g., Helium at ~1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 100°C

    • Hold Time: 4 minutes

    • Ramp: 3°C/min to 240°C

    • Final Hold: Hold at 240°C for 15 minutes

  • Detector Parameters (FID):

    • Temperature: 280-300°C

    • Hydrogen Flow: 30-40 mL/min

    • Air Flow: 300-450 mL/min

    • Makeup Gas (if used): Nitrogen or Helium, 25-30 mL/min

Protocol 2: Sample Preparation - Acid-Catalyzed Methylation of Fatty Acids

This protocol describes a common method for converting fatty acids from lipids into volatile FAMEs for GC analysis.[13][23]

  • Reagent Preparation: Prepare a solution of 1.2% HCl in methanol/toluene. This can be done by mixing methanol, toluene, and concentrated HCl.[23] Alternatively, commercially available reagents like 14% Boron Trifluoride (BF3) in methanol can be used.

  • Reaction:

    • Place approximately 25 mg of the lipid/oil sample into a reaction vial.[22]

    • Add 2 mL of the methanolic HCl reagent (or BF3-methanol).[22]

    • Cap the vial tightly and vortex to mix.

  • Heating:

    • Heat the mixture at 70-80°C for 60-90 minutes to ensure complete derivatization.[22][24]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane (or heptane) and 1 mL of purified water to the vial.[23]

    • Vortex thoroughly to extract the FAMEs into the upper organic layer.

  • Sample Collection:

    • Allow the layers to separate.

    • Carefully transfer the upper hexane/heptane layer containing the FAMEs to a GC autosampler vial for analysis.

G FAME Sample Preparation Workflow start Start: Lipid/Oil Sample add_reagent 1. Add Acidic Methanol Reagent (e.g., Methanolic HCl or BF3-Methanol) start->add_reagent heat 2. Heat Reaction Mixture (e.g., 70-80°C for 60-90 min) add_reagent->heat cool 3. Cool to Room Temperature heat->cool extract 4. Add Hexane/Heptane & Water and Vortex cool->extract separate 5. Allow Phases to Separate extract->separate collect 6. Collect Upper Organic Layer (Contains FAMEs) separate->collect end Ready for GC Injection collect->end

Caption: Standard workflow for the acid-catalyzed derivatization of lipids to FAMEs.

Quantitative Data Summary

The following tables summarize the effects of various GC parameters on performance.

Table 1: Effect of GC Column Parameters on Resolution, Capacity, and Speed

ParameterEffect of Increasing the ParameterEffect of Decreasing the ParameterGeneral Recommendation for FAMEs
Column Length Resolution (by √L)[11], Analysis Time, Cost Resolution, Analysis Time, Cost30-60 m for general analysis; 100 m+ for complex isomer separations.[14][15]
Internal Diameter Efficiency, Sample Capacity Efficiency (Sharper Peaks)[8][12], Sample Capacity0.25 mm I.D. offers a good balance of efficiency and capacity.[12]
Film Thickness Retention, Resolution of early peaks, Bleed Retention, Elution Temperature, Bleed0.20 - 0.25 µm is typical for most FAME applications.

Table 2: Comparison of Common Carrier Gases in GC

Carrier GasOptimal Linear Velocity (approx.)Relative SpeedRelative Efficiency (at optimum)Key Considerations
Hydrogen (H₂) ~40 cm/sFastestGoodFlammable; provides high speed with minimal loss of efficiency.[17]
Helium (He) ~25-30 cm/sIntermediateVery GoodInert and safe; considered the standard but is a non-renewable resource.[17]
Nitrogen (N₂) ~12 cm/sSlowestBestInexpensive, but optimal velocity is very low, leading to long analysis times.[18]

Table 3: Example Oven Temperature Programs for FAME Separation

Program TypeInitial Temp. & HoldRamp Rate(s)Final Temp. & HoldBest Suited For
Fast Analysis [25]120°C (0.1 min)28.3°C/min (1.7°C/s)250°C (0.2 min)Rapid screening of simple FAME mixtures.
General Purpose [9]60°CMultiple Ramps215°CGood resolution for a wide range of FAMEs in common food samples.
High Resolution [15]100°C (4 min)3°C/min240°C (15 min)Separating complex mixtures and isomers, such as in marine oils.

References

Technical Support Center: Optimizing Methyl Tridecanoate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl tridecanoate extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is the methyl ester of tridecanoic acid, a saturated fatty acid with 13 carbon atoms. It is often used as an internal standard in the analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC).[1] Because tridecanoic acid is relatively uncommon in most biological samples, the addition of a known amount of this compound at the beginning of the extraction process allows for the accurate quantification of other fatty acids by correcting for sample loss during preparation and analysis.[2][3][4]

Q2: What are the most common methods for extracting lipids, including this compound, from biological samples?

A2: The most common methods for lipid extraction from biological samples are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5][6] Supercritical fluid extraction (SFE) is a more advanced, "green" alternative.[7][8] After extraction, the fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) for GC analysis.[1][9]

Q3: Why is derivatization to fatty acid methyl esters (FAMEs) necessary?

A3: Fatty acids themselves have low volatility due to their polar carboxyl group, which makes them difficult to analyze directly by gas chromatography.[9][10] Converting them to FAMEs increases their volatility, making them suitable for GC analysis.[9][10]

Q4: What are the key considerations when choosing a solvent for liquid-liquid extraction?

A4: The choice of solvent is critical for efficient lipid extraction. A common and effective method is the Folch extraction, which uses a chloroform:methanol mixture.[11] An alternative with lower toxicity is the use of methyl-tert-butyl ether (MTBE) in a two-phase system with methanol and water.[12][13] The ideal solvent system should effectively solubilize the lipids while minimizing the co-extraction of non-lipid contaminants.

Troubleshooting Guides

Low Yield of this compound

Problem: The recovery of the internal standard, this compound, is consistently low, leading to inaccurate quantification of target analytes.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis/Tissue Homogenization - Ensure the sample is thoroughly homogenized. Consider using mechanical disruption (e.g., bead beating, sonication) for tough tissues.[14] - For tissue samples, ensure they are finely minced or powdered under liquid nitrogen to facilitate solvent penetration.[15]
Inefficient Extraction - Verify the correct solvent-to-sample ratio. Insufficient solvent will lead to incomplete extraction. - Ensure vigorous mixing (e.g., vortexing) of the sample with the extraction solvent to maximize lipid transfer into the organic phase. - For LLE, ensure proper phase separation. If an emulsion forms, try centrifugation at a higher speed or for a longer duration.[16]
Incomplete Derivatization (Transesterification) - Check the freshness and concentration of the derivatization reagent (e.g., methanolic HCl, BF3-methanol). These reagents can degrade over time. - Ensure the reaction is carried out at the optimal temperature and for the recommended duration. Insufficient heating or time will lead to incomplete conversion to FAMEs.[11]
Loss During Solvent Evaporation - Avoid overly aggressive evaporation (e.g., high temperature, high nitrogen flow), which can cause the loss of volatile FAMEs. - Ensure the sample is not taken to complete dryness for an extended period.
Adsorption to Surfaces - Use silanized glassware to minimize the adsorption of fatty acids and FAMEs to glass surfaces.
Sample Contamination

Problem: The chromatogram shows extraneous peaks that interfere with the identification and quantification of this compound and other target FAMEs.

Potential Cause Troubleshooting Steps
Solvent Contamination - Use high-purity, HPLC-grade, or GC-grade solvents. - Run a solvent blank (all reagents without the sample) to identify any contaminants originating from the solvents or reagents.
Contamination from Labware - Thoroughly clean all glassware with a detergent wash, followed by rinsing with distilled water and then the extraction solvent. - Avoid using plasticware, as plasticizers can leach into the sample and appear as contaminants in the chromatogram. If plasticware is necessary, ensure it is compatible with the solvents used.
Carryover from Previous Samples - Implement a rigorous cleaning protocol for the GC injection port and column between runs. - Inject a solvent blank after a particularly concentrated sample to check for carryover.
Co-extraction of Non-lipid Components - For LLE, a back-wash step with a salt solution (e.g., 0.9% NaCl) can help remove water-soluble contaminants from the organic phase.[11] - Consider using SPE for cleaner extracts, as it allows for more selective isolation of lipids.[6]
Poor Chromatographic Peak Shape

Problem: The peak for this compound is broad, tailing, or split, making accurate integration difficult.

Potential Cause Troubleshooting Steps
GC Injection Port Issues - Check the injection port temperature. It should be high enough to ensure rapid volatilization of the FAMEs without causing thermal degradation. - Inspect and clean or replace the injection port liner and septum if they are dirty or old.
GC Column Problems - Condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline. - If the column is old or has been used extensively, it may need to be trimmed or replaced.
Inappropriate GC Method Parameters - Optimize the oven temperature program to ensure good separation of all FAMEs. - Adjust the carrier gas flow rate to the optimal linear velocity for the column being used.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) using a Modified Folch Method

This protocol is suitable for the extraction of total lipids from plasma or tissue homogenates.

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate in a glass tube, add 100 µL of an internal standard solution containing this compound.[11]

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[11]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,500 x g for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to a new glass tube.

  • Washing:

    • Add 0.5 mL of 0.9% NaCl solution to the supernatant.[11]

    • Vortex for 30 seconds.

    • Centrifuge at 1,500 x g for 5 minutes to achieve phase separation.

    • Carefully remove the upper aqueous phase.

  • Solvent Evaporation:

    • Evaporate the lower organic phase to dryness under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • Add 1.5 mL of 3 N methanolic HCl.[11]

    • Seal the tube and heat at 85°C for 45 minutes.[11]

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and vortex for 30 seconds.[11]

    • Centrifuge at 1,500 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Repeat the hexane extraction and combine the extracts.

  • Final Preparation:

    • Evaporate the combined hexane extracts to dryness under nitrogen.

    • Reconstitute the FAMEs in a small volume of hexane (e.g., 50 µL) for GC analysis.[11]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract and is suitable for various biological fluids.

  • Sample Preparation:

    • To the biological sample, add an internal standard solution containing this compound.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it. Do not allow the cartridge to go dry.[17]

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of a water:methanol mixture (e.g., 95:5 v/v) to remove polar impurities.[17]

  • Elution:

    • Elute the lipids from the cartridge with 2 mL of a non-polar solvent like hexane or a chloroform:methanol mixture.[17]

  • Derivatization and Analysis:

    • Proceed with solvent evaporation and derivatization to FAMEs as described in steps 4-7 of the LLE protocol.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for FAME Analysis

Reagent Advantages Disadvantages Typical Reaction Conditions
Methanolic HCl - Effective for a wide range of lipid classes.[12] - Relatively inexpensive.- Can be corrosive.85°C for 45 minutes[11]
Boron Trifluoride (BF3) in Methanol - Rapid reaction.- Can cause artifacts with certain fatty acids. - Not suitable for all lipid classes, such as cholesterol esters.[12]100°C for 30-60 minutes
Sodium Methoxide in Methanol - Fast and efficient for transesterification.[10]- Sensitive to water.Room temperature for 10-15 minutes

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Methyl Tridecanoate (IS) Sample->Add_IS Homogenize Homogenize/Lyse Add_IS->Homogenize LLE Liquid-Liquid Extraction Homogenize->LLE Method A SPE Solid-Phase Extraction Homogenize->SPE Method B Evaporate1 Evaporate Solvent LLE->Evaporate1 SPE->Evaporate1 Transesterify Transesterification (to FAMEs) Evaporate1->Transesterify Extract_FAMEs Extract FAMEs Transesterify->Extract_FAMEs Evaporate2 Evaporate & Reconstitute Extract_FAMEs->Evaporate2 GC_MS GC-MS Analysis Evaporate2->GC_MS Data Data Processing GC_MS->Data

Caption: Experimental workflow for this compound extraction and analysis.

Troubleshooting_Tree cluster_yield Low Yield Solutions cluster_contamination Contamination Solutions cluster_peak Peak Shape Solutions Start Problem with This compound Analysis Low_Yield Low Yield? Start->Low_Yield Yes Contamination Contamination? Start->Contamination No Check_Homogenization Improve Homogenization Low_Yield->Check_Homogenization Optimize_Extraction Optimize Extraction (Solvent/Mixing) Low_Yield->Optimize_Extraction Check_Derivatization Verify Derivatization Reagents/Conditions Low_Yield->Check_Derivatization Bad_Peak Poor Peak Shape? Contamination->Bad_Peak No Solvent_Blank Run Solvent Blank Contamination->Solvent_Blank Yes Clean_Glassware Use Clean/Silanized Glassware Contamination->Clean_Glassware Yes Use_SPE Consider SPE for Cleaner Extract Contamination->Use_SPE Yes Check_Injector Check GC Injector (Temp, Liner, Septum) Bad_Peak->Check_Injector Yes Condition_Column Condition/Replace GC Column Bad_Peak->Condition_Column Yes Optimize_GC_Method Optimize GC Method (Temp Program, Flow) Bad_Peak->Optimize_GC_Method Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Methyl Tridecanoate Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methyl tridecanoate derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conversion of tridecanoic acid to this compound for analysis, typically by gas chromatography (GC).

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed troubleshooting guides for common problems in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q1: I am getting a very low yield or no this compound peak in my GC analysis. What are the possible causes and solutions?

A1: Low or no yield of your target methyl ester is a common issue that can stem from several factors related to the reaction conditions and reagents.

Possible Causes & Solutions:

  • Presence of Water: Water interferes with the esterification and transesterification reactions, leading to the formation of soaps and hindering the completion of the reaction.[1]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous methanol and high-quality derivatization reagents with low moisture content.[1] If your sample is in an aqueous solvent, it must be evaporated to dryness before derivatization.[1] Consider adding a water scavenger like 2,2-dimethoxypropane to the reaction mixture.[1][2]

  • Incomplete Reaction: The derivatization reaction may not have gone to completion.

    • Solution: Optimize the reaction time and temperature. For Boron Trifluoride (BF3)-Methanol or acid-catalyzed methods, heating at 60-100°C for 10-60 minutes is typical.[1][3][4] To determine the optimal time, you can analyze aliquots at different time points until the peak area of this compound no longer increases.[1]

  • Insufficient Catalyst/Reagent: The amount of derivatizing agent may be insufficient for the amount of fatty acid present.

    • Solution: Ensure a molar excess of the derivatizing reagent. A 10x molar excess of BF3-methanol is a good starting point.[3] If you suspect incomplete derivatization, try increasing the amount of reagent.[1]

  • Improper Sample pH: For acid-catalyzed reactions, the conditions must be sufficiently acidic to protonate the carboxyl group, making it more reactive.[1]

    • Solution: Ensure the catalyst is active and used in the correct concentration. For instance, a 10-14% w/w solution of BF3 in methanol is commonly used.[2][3]

Issue 2: Presence of Unexpected Peaks in the Chromatogram

Q2: My GC chromatogram shows extra, unexpected peaks. What could they be and how can I get rid of them?

A2: Extraneous peaks in a chromatogram can originate from various sources, including the sample preparation process, the reagents, or the GC system itself.

Possible Causes & Solutions:

  • Contaminants from Reagents or Solvents: Impurities in your methanol, hexane, or derivatization reagent can appear as extra peaks.

    • Solution: Always use high-purity solvents and reagents. It is crucial to run a reagent blank (all components except the sample) to identify any peaks originating from the reagents themselves.[1][5]

  • Side Reactions: The presence of water can lead to soap formation, which may not be volatile but can interfere. Other side reactions can produce byproducts.

    • Solution: Maintain anhydrous conditions throughout the procedure.[1]

  • "Ghost Peaks" from Previous Injections: Residual compounds from previous analyses can elute in subsequent runs, appearing as broad "ghost peaks."[6]

    • Solution: Extend the GC run time and include a bake-out step at a high temperature at the end of each run to ensure all components have eluted from the column.[6] Regularly replace the GC inlet liner and septum, and trim the front end of the column if contamination is suspected.[6]

  • Contamination from Labware or Handling: Lipids are ubiquitous and can be introduced from glassware, pipette tips, or even fingerprints.

    • Solution: Thoroughly clean all glassware, preferably with a solvent wash. Use clean lab gloves and be mindful of potential sources of lipid contamination.[6][7]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q3: The peak for this compound is tailing or fronting. What causes this and how can I improve the peak shape?

A3: Poor peak shape can be indicative of issues with the derivatization, the GC column, or the injection technique.

Possible Causes & Solutions:

  • Incomplete Derivatization: Free tridecanoic acid is more polar than its methyl ester and can interact with active sites in the GC column, causing peak tailing.[3]

    • Solution: Ensure the derivatization reaction has gone to completion by optimizing reaction time, temperature, and reagent concentration.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample to an appropriate concentration. If using a standard, a concentration of 1 mg/mL is often a good starting point, which can be further diluted.[8]

  • Active Sites in the GC System: Active sites in the inlet liner or on the column can interact with the analyte.

    • Solution: Use a deactivated inlet liner, and consider using a liner with glass wool to trap non-volatile residues.[6] If the column is old or has been exposed to moisture, it may need to be conditioned or replaced.

  • Inlet Temperature Too Low: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to poor peak shape.

    • Solution: Ensure the injector temperature is appropriate for the analytes. For FAME analysis, an injector temperature of 225-250°C is common.[6][9]

Quantitative Data Summary

The efficiency of this compound derivatization can be influenced by the chosen method and reaction conditions. Below is a summary of typical conditions and expected outcomes.

ParameterBF3-Methanol MethodAcid-Catalyzed (HCl-Methanol)Notes
Catalyst Concentration 10-14% w/w in Methanol1-5% (w/v) HCl in MethanolHigher concentrations may not always improve yield and can have negative effects.[10]
Reaction Temperature 60-100°C45-100°CHigher temperatures generally reduce reaction time.[11][12]
Reaction Time 5-60 minutes30 minutes to 16 hoursLonger times may be needed for complete reaction of all lipid classes.[1][11][13]
Expected Yield >95%>96%Yields are highly dependent on maintaining anhydrous conditions and optimizing reaction parameters.[11][12]

Experimental Protocols

Below are detailed methodologies for common this compound derivatization reactions.

Protocol 1: Derivatization using Boron Trifluoride (BF3)-Methanol

This is a widely used and effective method for preparing fatty acid methyl esters (FAMEs).

Materials:

  • Sample containing tridecanoic acid (1-25 mg)

  • BF3-Methanol reagent (12-14% w/w)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vial (5-10 mL) with a Teflon-lined cap

Procedure:

  • Weigh 1-25 mg of the sample into a reaction vial. If the sample is in a non-polar solvent, it can be used directly. If in an aqueous solvent, evaporate to dryness first.[1]

  • Add 2 mL of BF3-Methanol reagent to the vial.[1]

  • Cap the vial tightly and heat at 60°C for 10-15 minutes in a heating block or water bath.[1]

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.[1]

  • Shake the vial vigorously for 30 seconds to extract the methyl esters into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

  • The sample is now ready for GC analysis.

Protocol 2: Acid-Catalyzed Derivatization using Methanolic HCl

This method uses hydrogen chloride in methanol as the catalyst.

Materials:

  • Sample containing tridecanoic acid

  • Methanolic HCl (e.g., 5% w/v, prepared by bubbling dry HCl gas into anhydrous methanol or by carefully adding acetyl chloride to anhydrous methanol)

  • Hexane (GC grade)

  • Water

  • Reaction vial with a Teflon-lined cap

Procedure:

  • Place the lipid sample into a reaction vial.

  • Add 2 mL of 5% methanolic HCl.

  • Cap the vial and heat at 100°C for 1 hour.[11]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex the mixture to extract the FAMEs into the hexane phase.

  • Allow the phases to separate and transfer the upper hexane layer to a new vial for GC analysis.

Visualized Workflows and Logic

Experimental Workflow for BF3-Methanol Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_final Final Preparation sample 1. Weigh Sample (1-25 mg) dry 2. Ensure Anhydrous Conditions sample->dry add_bf3 3. Add 2 mL BF3-Methanol dry->add_bf3 heat 4. Heat at 60°C for 10-15 min add_bf3->heat cool 5. Cool to Room Temperature heat->cool add_solvents 6. Add Water & Hexane cool->add_solvents shake 7. Shake Vigorously add_solvents->shake separate 8. Allow Layers to Separate shake->separate transfer 9. Transfer Hexane Layer separate->transfer dry_extract 10. Dry with Na2SO4 transfer->dry_extract gc_analysis 11. Ready for GC Analysis dry_extract->gc_analysis

Caption: Workflow for FAME synthesis using BF3-Methanol.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low/No Methyl Tridecanoate Peak check_water Was the sample and reagent anhydrous? start->check_water solution_water Dry sample/reagents. Use water scavenger. check_water->solution_water No check_conditions Were reaction time and temperature optimal? check_water->check_conditions Yes end Re-run Derivatization and GC Analysis solution_water->end solution_conditions Increase reaction time/temp. Run time-course experiment. check_conditions->solution_conditions No check_reagent Was there sufficient derivatization reagent? check_conditions->check_reagent Yes solution_conditions->end solution_reagent Increase reagent amount. check_reagent->solution_reagent No check_reagent->end Yes solution_reagent->end troubleshooting_extra_peaks start Unexpected Peaks in Chromatogram check_blank Do peaks appear in the reagent blank? start->check_blank solution_blank Use higher purity reagents/solvents. check_blank->solution_blank Yes check_ghost Are the peaks broad and poorly shaped? check_blank->check_ghost No end Re-prepare Sample and Re-inject solution_blank->end solution_ghost Increase GC bake-out time. Clean inlet and column. check_ghost->solution_ghost Yes check_contamination Is glassware/handling a source of contamination? check_ghost->check_contamination No solution_ghost->end solution_contamination Thoroughly clean all labware. Use clean gloves. check_contamination->solution_contamination Yes check_contamination->end No solution_contamination->end

References

reducing background noise in methyl tridecanoate mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of methyl tridecanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to background noise and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing high background noise in my chromatogram. What are the most common causes?

High background noise in GC-MS can originate from various sources, broadly categorized as chemical noise (from unwanted molecules) and electronic noise.[1] Common sources include:

  • Column Bleed: The degradation of the GC column's stationary phase at high temperatures, releasing siloxane compounds.[2]

  • Contaminated Carrier Gas: Impurities like moisture, oxygen, or hydrocarbons in the carrier gas.[3]

  • Septum Bleed: Degradation of the injection port septum, releasing silicone-based compounds.[4]

  • Phthalate Contamination: Leaching of plasticizers from lab equipment such as solvent bottles, pipette tips, and vials.[5][6][7][8][9]

  • Contaminated Solvents/Reagents: Impurities present in the solvents or derivatization reagents.[5][7]

  • Dirty Ion Source: Accumulation of non-volatile material in the ion source over time.[10]

  • System Leaks: Air leaking into the system can cause high background ions like nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18).[3]

Q2: My mass spectrum shows significant peaks at m/z 73, 207, and 281, even in blank runs. What are these?

These ions are characteristic of polysiloxane compounds, which are the primary indicators of column bleed or septum bleed.[3][4] The stationary phase of many GC columns is made of a polysiloxane polymer, which can break down at high temperatures and elute into the mass spectrometer.

Q3: I suspect phthalate contamination. What are the signature ions and how can I prevent it?

Phthalates are common plasticizers and a frequent source of contamination in labs.[8] A characteristic fragment ion for many phthalates is m/z 149.[4] To prevent phthalate contamination:

  • Use high-purity, phthalate-free solvents and reagents.[7]

  • Avoid using plastic containers, vials, or pipette tips whenever possible. Opt for glass or polypropylene labware.

  • Be aware that phthalates can be present in laboratory air, potentially from floor tiles, tubing, or air conditioning filters.[5][8]

  • Run solvent blanks to confirm that your solvents are not the source of contamination.[11]

Q4: The baseline of my chromatogram is rising, especially during the temperature ramp. What does this indicate?

A rising baseline that correlates with increasing oven temperature is a classic sign of GC column bleed.[12] This occurs because the stationary phase becomes less stable at higher temperatures, leading to increased degradation and elution of stationary phase components. To mitigate this, ensure you are using a low-bleed "MS-grade" column and that it has been properly conditioned.[12][13][14]

Q5: My detector seems to be saturated, and the software is flagging my peaks. What should I do?

Detector saturation occurs when the amount of analyte reaching the detector exceeds its linear dynamic range.[15] This can lead to flattened peak tops and inaccurate quantification.[15][16] To resolve detector saturation:

  • Reduce Sample Concentration: Dilute your sample.[17][18]

  • Decrease Injection Volume: Inject a smaller amount of your sample.[17][18]

  • Decrease Detector Voltage: Lowering the electron multiplier (EM) voltage can reduce sensitivity.[17][18]

  • Adjust Solvent Delay: Ensure the filament is turned off during the solvent elution to prevent saturation from the solvent peak.[17][18]

Data Presentation

Table 1: Common Background Ions in GC-MS
m/z (amu)Compound Class/IdentityLikely Source(s)
18, 28, 32, 44Water, Nitrogen, Oxygen, Carbon DioxideAir leaks, contaminated carrier gas[3][19]
73, 207, 281, 355PolysiloxanesGC column bleed, septum bleed[3][4][20]
149Phthalic Anhydride FragmentPhthalate plasticizers from labware, solvents, or lab environment[4][5][21]
43, 58AcetoneCleaning solvent residue[3]
31MethanolCleaning solvent residue[3]
Spaced by 14 amuHydrocarbonsFingerprints, pump oil[4]
Table 2: Recommended GC-MS Parameters for this compound Analysis

These are starting parameters and may require optimization for your specific instrument and application.

ParameterRecommended Setting
GC Column Mid-polarity column (e.g., DB-23, HP-88) for FAME analysis[22]
Carrier Gas Helium, constant flow mode (e.g., 1.0-1.5 mL/min)
Injection Mode Split (e.g., 20:1 ratio) to avoid overloading
Injector Temp. 250 °C
Oven Program Start at 100 °C (hold 4 min), ramp at 3-10 °C/min to 240 °C[23][24]
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Solvent Delay 3-5 minutes (depending on solvent elution)[17]

Experimental Protocols & Troubleshooting Guides

Protocol 1: GC Column Conditioning

Proper conditioning is crucial for new columns to remove residual manufacturing materials and ensure a stable, low-bleed baseline.[13][14][25]

Objective: To prepare a new GC column for analysis, minimizing background noise and ensuring optimal performance.

Methodology:

  • Installation (Inlet Only): Install the column into the GC inlet, ensuring the correct insertion depth for your instrument. Do not connect the column to the mass spectrometer detector.[25][26] This prevents bleed products from contaminating the ion source.[26]

  • Purge: Turn on the carrier gas at the flow rate specified for your method (e.g., 1-2 mL/min) and allow it to purge the column at room temperature for 15-30 minutes.[12][25] This removes any oxygen from the column, which can damage the stationary phase at high temperatures.[14]

  • Temperature Program: Without a sample injection, heat the oven to 20 °C above the maximum temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit. A ramp rate of 5-10 °C/minute is recommended.[25][26]

  • Hold: Hold the column at this maximum temperature for 1-2 hours, or until a stable baseline is observed if using a non-MS detector.[13][26]

  • Cooldown and Installation (Detector): Cool the oven down completely. Turn off the carrier gas and install the column into the MS transfer line.

  • System Pump Down: Restore vacuum to the mass spectrometer.

  • Verification: Once the system is ready, run a blank analysis (injecting only solvent) to confirm that the background noise is low and the baseline is stable.

Protocol 2: Ion Source Cleaning

A dirty ion source can be a significant source of background noise and reduced sensitivity. This is a general guide; always refer to your specific instrument manual for detailed instructions.[10][27][28][29][30]

Objective: To remove accumulated contaminants from the ion source components to restore sensitivity and reduce background noise.

Methodology:

  • Vent and Cool System: Safely vent the mass spectrometer and allow all heated zones, including the ion source, to cool completely.

  • Remove Ion Source: Following the manufacturer's instructions, carefully remove the ion source from the vacuum chamber.[10] Take note of the orientation and order of all parts.

  • Disassemble: Disassemble the ion source components (repeller, ion box, lenses) on a clean, lint-free surface. Be careful not to lose any small screws or insulators.[27]

  • Abrasive Cleaning: Create a slurry of aluminum oxide powder and methanol. Using a cotton swab, gently polish the metal surfaces of the source body, repeller, and lenses to remove baked-on contaminants.[27][29] Avoid scratching the surfaces.

  • Sonication and Rinsing:

    • Rinse all polished parts thoroughly with deionized water to remove all abrasive material.

    • Sonicate the parts in a beaker of deionized water for 5-10 minutes.[29]

    • Repeat the sonication step sequentially with methanol, then acetone, and finally hexane.[29] Use high-purity, residue-free solvents.

  • Drying: Allow all parts to dry completely in a clean environment. Do not wipe them, as this can reintroduce contaminants.

  • Reassembly and Installation: Carefully reassemble the ion source, ensuring all components are correctly placed. Wear clean, powder-free gloves to avoid leaving fingerprints.[4] Reinstall the source into the mass spectrometer.

  • Pump Down and Bake-out: Pump the system down and, once a stable vacuum is achieved, bake out the system (e.g., set source and quadrupole temperatures to their operational values) for several hours or overnight to remove any residual water and solvents.[10]

Visualizations

start High Background Noise Detected q1 Analyze Blank Solvent Injection start->q1 q2 Is Background Still High? q1->q2 q3 Isolate GC from MS (Cap MS Inlet) q2->q3 Yes res1 Source of Noise is Likely Sample or Sample Prep q2->res1 No q4 Is Background Still High in MS? q3->q4 res2 Source is Likely in GC System: - Column/Septum Bleed - Carrier Gas Impurities - Injector Contamination q4->res2 No res3 Source is Likely in MS System: - Ion Source Contamination - Pump Oil Backstreaming - Air Leak q4->res3 Yes

Caption: Troubleshooting workflow for identifying the source of background noise.

Caption: Simplified mechanism of GC column bleed.

References

calibration curve problems with methyl tridecanoate standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with methyl tridecanoate calibration curves in gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound commonly used as an internal standard in fatty acid methyl ester (FAME) analysis?

A1: this compound (C13:0) is often chosen as an internal standard because it is a fatty acid methyl ester that is typically not present in most biological and commercial samples. This minimizes the risk of peak overlap with endogenous fatty acids in the sample, leading to more accurate quantification. Its use helps to correct for variations in sample preparation, injection volume, and instrument response.[1][2]

Q2: What are the key chemical properties of this compound that are relevant to its use as a GC standard?

A2: this compound is the methyl ester of tridecanoic acid with a molecular formula of C14H28O2. It is a clear, colorless liquid at room temperature. Its purity is crucial for accurate calibration, and it is commercially available in high purity (≥99.0% by GC). It has a limited shelf life, and the expiration date on the label should be strictly followed.

Q3: What is a good starting concentration range for a this compound calibration curve?

A3: The optimal concentration range depends on the sensitivity of your instrument and the expected concentration of analytes in your samples. A common starting point for GC-FID analysis is a range that spans from approximately 0.5 µg/mL to 100 µg/mL. It is crucial to establish a range where the detector response is linear.

Q4: How should I properly store my this compound standards?

A4: this compound standards should be stored at room temperature in a tightly sealed container. To prevent degradation, especially of unsaturated fatty acid standards that might be used alongside it, it is good practice to store solutions under an inert gas like nitrogen or argon and protect them from light.

Troubleshooting Guide for Calibration Curve Problems

Poor linearity, inaccurate quantification, and high variability in your calibration curve can arise from various factors. This guide provides a systematic approach to troubleshooting these common issues.

Problem 1: Non-Linear Calibration Curve (Poor R² value)

A non-linear calibration curve can lead to inaccurate quantification of your target analytes. The ideal R² value should be >0.995.

Potential Cause Troubleshooting Steps
Inappropriate Concentration Range The selected concentration range may exceed the linear dynamic range of the detector. Prepare a new set of standards with a narrower concentration range, particularly at the lower and upper ends.
Detector Saturation At high concentrations, the detector response may become non-linear. Dilute the higher concentration standards and re-run the calibration curve.
Standard Preparation Errors Inaccurate dilutions can lead to non-linearity. Prepare fresh standards, ensuring accurate pipetting and complete dissolution of the this compound. Use calibrated pipettes and Class A volumetric flasks.
Contamination Contamination in the solvent, vials, or GC system can introduce interfering peaks and affect linearity. Run a solvent blank to check for contamination. Clean the injection port and replace the liner and septum.
Incomplete Derivatization If this compound is used as a surrogate standard added before derivatization, incomplete reaction can lead to variability. Ensure the derivatization protocol is optimized and followed consistently.
Problem 2: Poor Reproducibility and High Variability

Inconsistent results between injections of the same standard can be frustrating. High relative standard deviation (RSD) is a key indicator of this issue.

Potential Cause Troubleshooting Steps
Injector Issues A dirty or leaking injector can cause inconsistent sample introduction. Clean the injector port, replace the septum and liner, and check for leaks.
Autosampler Malfunction Inconsistent injection volumes from the autosampler can lead to high variability. Check the autosampler syringe for air bubbles and ensure it is functioning correctly.
Column Bleed or Degradation A degrading GC column can lead to baseline instability and poor peak shape. Condition the column according to the manufacturer's instructions or replace it if necessary.
Inconsistent Sample Matrix If preparing a matrix-matched calibration curve, variations in the matrix composition between standards can cause issues. Ensure the matrix is homogenous and consistent across all standards.
Problem 3: No Peak or Very Small Peak for this compound

The absence or unexpectedly small size of the this compound peak can halt your analysis.

Potential Cause Troubleshooting Steps
Incorrect Standard Concentration Verify the concentration of your stock and working standard solutions. An error in dilution calculations is a common cause.
Syringe or Injection Port Clog A blockage can prevent the sample from reaching the column. Clean the syringe and the injection port.
GC System Leak A leak in the system can lead to a loss of sample and poor peak response. Perform a leak check of the entire GC system.
Detector Malfunction The detector may not be functioning correctly. Check the detector settings and ensure it is properly ignited (for FID).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards
  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of neat this compound analytical standard (≥99.0% purity).

    • Dissolve the standard in a suitable solvent (e.g., hexane or isooctane) in a 10 mL Class A volumetric flask.

    • Ensure the standard is completely dissolved by vortexing.

    • Store the stock solution at room temperature, protected from light.

  • Working Standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL):

    • Perform serial dilutions from the stock solution to prepare a series of working standards covering the desired concentration range.

    • Use calibrated micropipettes and Class A volumetric flasks for all dilutions.

    • Prepare fresh working standards regularly to ensure accuracy.

Protocol 2: GC-FID Analysis of FAMEs with this compound Internal Standard
  • Sample Preparation (Derivatization):

    • To your sample, add a known amount of this compound internal standard solution.

    • Perform the derivatization of fatty acids to FAMEs using a standard method, such as boron trifluoride in methanol (BF3/MeOH).[3][4]

    • Briefly, add BF3/MeOH to the sample, heat at 70-100°C for a specified time (e.g., 90 minutes), and then extract the FAMEs with hexane.[3]

  • GC-FID Conditions (Example):

    • Injector: Split/splitless injector at 250°C.

    • Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

    • Detector: Flame Ionization Detector (FID) at 260°C.

  • Calibration Curve Construction:

    • Inject the prepared working standards in triplicate.

    • Plot the peak area ratio (analyte peak area / internal standard peak area) against the concentration ratio.

    • Perform a linear regression analysis to obtain the calibration equation and the coefficient of determination (R²).

Data Presentation

Table 1: Example Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
0.515,234
130,156
5155,890
10310,543
25780,123
501,550,678
1003,120,456
Linear Regression y = 31,150x + 1,230
R² Value 0.9995

Visual Troubleshooting Workflow

Troubleshooting_Calibration_Curve start Calibration Curve Problem (e.g., Poor Linearity, High RSD) check_standards Verify Standard Preparation - Freshly prepared? - Correct dilutions? - Purity of standard? start->check_standards check_instrument Check GC System - Injector clean? - Septum/liner ok? - Leaks? start->check_instrument check_method Review Analytical Method - Appropriate concentration range? - Optimized GC parameters? - Derivatization complete? start->check_method check_standards->check_instrument No Errors rerun_standards Prepare Fresh Standards & Rerun check_standards->rerun_standards Errors Found check_instrument->check_method No Issues perform_maintenance Perform GC Maintenance - Clean injector - Replace consumables check_instrument->perform_maintenance Issues Identified optimize_method Optimize Method Parameters - Adjust concentration range - Modify temperature program check_method->optimize_method Potential for Improvement escalate Contact Technical Support check_method->escalate No Obvious Issues problem_solved Problem Resolved rerun_standards->problem_solved perform_maintenance->problem_solved optimize_method->problem_solved

Caption: A logical workflow for troubleshooting common calibration curve problems.

References

Technical Support Center: Enhancing the Stability of Methyl Tridecanoate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of methyl tridecanoate in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation of this compound in Solution Solvent Incompatibility: this compound is insoluble in water and may precipitate if the solvent system contains a high proportion of aqueous solution.[1]Ensure the use of appropriate organic solvents such as hexane, heptane, chloroform, or ether for dissolving this compound.[1] For analyses requiring the use of polar solvents like methanol, ensure the concentration of this compound is within its solubility limit.
Low Temperature: Storage at very low temperatures can cause saturated fatty acid methyl esters to solidify or precipitate from the solution.Store solutions at a controlled refrigerated temperature (2-8°C) rather than freezing, unless the solvent system is known to prevent precipitation at lower temperatures.[2] Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
Degradation of this compound (Observed as extra peaks in GC analysis) Hydrolysis: The ester linkage in this compound can be hydrolyzed to tridecanoic acid and methanol, especially in the presence of strong acids or bases, or at elevated temperatures.[3][4][5]Maintain a neutral pH of the solution whenever possible. If acidic or basic conditions are necessary for an experiment, minimize the exposure time and temperature. Use aprotic solvents to minimize the source of protons for hydrolysis.
Oxidation: Although this compound is a saturated fatty acid methyl ester and thus less susceptible to oxidation than its unsaturated counterparts, long-term exposure to oxygen, light, and elevated temperatures can lead to oxidative degradation.[6]Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] Use amber vials or store solutions in the dark to prevent photodegradation.[6]
Inconsistent Results in Quantitative Analysis (e.g., GC-FID) Incomplete Derivatization: If preparing this compound from tridecanoic acid, the esterification reaction may be incomplete, leading to variable concentrations.Ensure the esterification reaction (e.g., using BF3-methanol) goes to completion by following established protocols, including appropriate reaction times and temperatures.
Sample Evaporation: Volatile solvents like hexane can evaporate over time, leading to an increase in the concentration of this compound.Use vials with tight-fitting caps, preferably with septa, to minimize solvent evaporation. Store standards and samples at recommended temperatures.
Adsorption to Surfaces: Highly pure this compound can adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration in the solution.Silanize glassware to reduce active sites for adsorption. Consider using polypropylene vials for storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a fatty acid methyl ester (FAME) and is readily soluble in nonpolar organic solvents such as hexane, heptane, ether, and chloroform.[1] It is practically insoluble in water.[1] For analytical purposes like gas chromatography (GC), hexane or heptane are commonly used as solvents.

Q2: What are the optimal storage conditions for a this compound solution?

A2: To ensure long-term stability, this compound solutions should be stored in tightly sealed amber glass vials under an inert atmosphere (e.g., nitrogen) at a refrigerated temperature of 2-8°C.[2] For neat this compound, storage at -20°C is recommended.[7]

Q3: How can I prevent the degradation of this compound in my solution?

A3: Degradation of this compound primarily occurs through hydrolysis and oxidation. To minimize degradation:

  • Prevent Hydrolysis: Avoid strongly acidic or basic conditions. Use neutral, aprotic solvents where possible.[3][4][5]

  • Prevent Oxidation: Protect the solution from light by using amber vials and store under an inert atmosphere (e.g., nitrogen) to exclude oxygen.[2][6] The addition of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can also be effective, particularly for long-term storage.

Q4: My GC analysis of a this compound standard shows multiple peaks. What could be the cause?

A4: The presence of multiple peaks in a GC analysis of a pure standard can indicate a few issues:

  • Degradation: The standard may have degraded. The additional peaks could be degradation products such as tridecanoic acid (from hydrolysis).

  • Contamination: The solvent or the GC system (injector, column) might be contaminated.

  • Carryover: Residual sample from a previous injection may be eluting.

  • Improper GC Conditions: Suboptimal GC parameters (e.g., injection temperature too high) can sometimes cause on-column degradation.

Refer to the Troubleshooting Guide for solutions to these issues.

Q5: Is it necessary to add an antioxidant to my this compound solution?

A5: For short-term use and with proper storage conditions (refrigerated, protected from light, inert atmosphere), an antioxidant may not be necessary for a saturated FAME like this compound. However, for long-term storage or if the solution will be subjected to conditions that promote oxidation (e.g., repeated warming and cooling, exposure to air), adding a small amount of an antioxidant like BHT is a good practice to ensure stability.

Quantitative Data on Stability

The following tables provide estimated stability data for this compound in solution under various conditions. As specific kinetic data for this compound is limited, these values are based on data for similar saturated fatty acid methyl esters and should be considered as a guideline.

Table 1: Estimated Effect of Temperature on the Stability of this compound in Hexane Solution (Stored in the dark under Nitrogen)

TemperatureEstimated Half-life (t½)
-20°C> 2 years
4°C1 - 2 years
25°C (Room Temp)6 - 12 months
40°C1 - 3 months

Table 2: Estimated Effect of pH on the Hydrolysis of this compound in an Aqueous-Organic Mixture at 25°C

pHRelative Rate of Hydrolysis
3Low
5Very Low
7Minimal
9Moderate
11High

Table 3: Estimated Effect of Light Exposure on the Degradation of this compound in Hexane Solution at 25°C

Light ConditionEstimated Degradation after 3 months
Stored in Dark< 1%
Diffuse Daylight2 - 5%
Direct Sunlight10 - 20%

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

Objective: To prepare a stable standard solution of this compound for use in analytical experiments.

Materials:

  • This compound (analytical standard grade)[8][9]

  • Hexane (HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

  • Nitrogen gas source

Procedure:

  • Allow the neat this compound to come to room temperature.

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to a volumetric flask of the desired volume.

  • Add a small amount of hexane to dissolve the this compound.

  • Once dissolved, fill the volumetric flask to the mark with hexane.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer aliquots of the standard solution to amber glass vials.

  • Purge the headspace of each vial with nitrogen gas for 10-15 seconds before sealing tightly.

  • Store the vials at 2-8°C, protected from light.

Protocol 2: Accelerated Stability Study of this compound Solution

Objective: To assess the stability of a this compound solution under accelerated conditions to predict its long-term stability.

Materials:

  • Prepared this compound solution (from Protocol 1)

  • Temperature-controlled oven or incubator

  • GC-FID system for analysis

Procedure:

  • Prepare a batch of this compound solution as described in Protocol 1.

  • Analyze an initial sample (T=0) using a validated GC-FID method to determine the initial concentration.

  • Place the sealed vials of the solution in a temperature-controlled oven set to 40°C.

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from the oven.

  • Allow the vial to cool to room temperature.

  • Analyze the sample by GC-FID to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 3: Analysis of this compound by Gas Chromatography (GC-FID)

Objective: To quantify the concentration of this compound in a solution.

Materials:

  • GC system equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or similar polar phase)

  • Helium or Hydrogen as carrier gas

  • Autosampler vials and inserts

Typical GC-FID Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/minute to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas Flow: 1 mL/min (constant flow)

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Injection Volume: 1 µL

Procedure:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Transfer the sample solution to be analyzed into an autosampler vial.

  • Set up the GC-FID with the appropriate method.

  • Run the calibration standards first, followed by the unknown samples.

  • Integrate the peak corresponding to this compound.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis GC-FID Analysis weigh Weigh Methyl Tridecanoate dissolve Dissolve in Hexane weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot purge Purge with Nitrogen aliquot->purge store Store at 2-8°C purge->store initial_analysis Initial Analysis (T=0) store->initial_analysis inject Inject Sample store->inject accelerated_storage Store at Accelerated Conditions initial_analysis->accelerated_storage time_point_analysis Analysis at Time Points accelerated_storage->time_point_analysis kinetics Determine Degradation Kinetics time_point_analysis->kinetics calibrate Calibrate with Standards calibrate->inject separate Separation on Column inject->separate detect FID Detection separate->detect quantify Quantify Concentration detect->quantify

Caption: Experimental workflow for preparing, testing, and analyzing this compound solutions.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation MT This compound (C13H27COOCH3) TA Tridecanoic Acid (C13H27COOH) MT->TA H2O (Acid/Base) M Methanol (CH3OH) MT->M H2O (Acid/Base) OP Oxidation Products (e.g., aldehydes, ketones) MT->OP O2, Light, Heat

Caption: Primary degradation pathways for this compound.

logical_troubleshooting cluster_solutions Potential Solutions node_sol Check Solvent Compatibility start Problem Observed is_precipitate Precipitation? start->is_precipitate is_degradation Extra Peaks in GC? start->is_degradation is_inconsistent Inconsistent Results? start->is_inconsistent is_precipitate->node_sol Yes is_precipitate->node_sol Yes node_sol2 Verify Storage Temperature is_precipitate->node_sol2 Yes is_degradation->node_sol Yes node_sol3 Control pH is_degradation->node_sol3 Yes node_sol4 Protect from Light & Oxygen is_degradation->node_sol4 Yes is_inconsistent->node_sol Yes node_sol5 Ensure Complete Derivatization is_inconsistent->node_sol5 Yes node_sol6 Prevent Solvent Evaporation is_inconsistent->node_sol6 Yes

Caption: Logical troubleshooting flow for common issues with this compound solutions.

References

Technical Support Center: Analysis of Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the gas chromatography-mass spectrometry (GC-MS) analysis of methyl tridecanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to mitigate matrix effects and ensure accurate quantification.

Problem Potential Cause Recommended Solution
Poor Reproducibility of Results Inconsistent matrix effects between samples.1. Implement Stable Isotope Dilution (SID): This is the gold standard for correcting variability. A stable isotope-labeled internal standard (e.g., ¹³C-methyl tridecanoate) is added to the sample at the earliest stage of preparation. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization. 2. Ensure Homogeneous Samples: Thoroughly mix and homogenize samples before extraction to ensure the matrix is consistent.
Signal Suppression (Lower than expected peak area) Co-eluting matrix components interfere with the ionization of this compound in the MS source.1. Optimize Chromatographic Separation: Adjust the GC temperature program to better separate this compound from interfering matrix components. 2. Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds before injection. 3. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for the suppression effect.[1]
Signal Enhancement (Higher than expected peak area) Matrix components can block active sites in the GC inlet liner, preventing the thermal degradation of the analyte and leading to a stronger signal.[2]1. Analyte Protectants: Add analyte protectants to the sample and standards. These compounds interact with active sites in the inlet, ensuring that the analyte and standards behave similarly. 2. Matrix-Matched Calibration: As with signal suppression, preparing standards in a matched matrix will account for the enhancement effect. 3. Regular Inlet Maintenance: Regularly replace the GC inlet liner and septum to minimize the accumulation of non-volatile matrix components.
Inaccurate Quantification The calibration curve prepared in a clean solvent does not accurately reflect the analytical response in the complex sample matrix.1. Utilize the Standard Addition Method: This method involves adding known amounts of the analyte to aliquots of the sample. By creating a calibration curve within the sample matrix itself, it effectively corrects for proportional matrix effects.[3] 2. Employ Stable Isotope Dilution: SID provides the most accurate quantification by correcting for both matrix effects and variations in sample preparation and injection volume.
Non-linear Calibration Curve Saturation of the detector at high concentrations or complex matrix effects that are not proportional to the analyte concentration.1. Dilute the Sample: Diluting the sample can bring the analyte concentration into the linear range of the detector and may also reduce the overall matrix effect. 2. Narrow the Calibration Range: Construct the calibration curve over a smaller, more relevant concentration range for your samples.

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of this compound analysis?

Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix. These effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), leading to inaccurate quantification if not properly addressed.[4] In GC-MS, signal enhancement is often observed when matrix components protect the analyte from thermal degradation in the hot injector port.[2]

2. How can I determine if my this compound analysis is affected by matrix effects?

A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration). A significant difference between the two slopes indicates the presence of matrix effects.

3. What is the principle behind Stable Isotope Dilution (SID) and why is it considered the "gold standard"?

Stable Isotope Dilution involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound-¹³C₁₃) to the sample before any sample preparation steps. This internal standard is chemically identical to the analyte and will behave in the same manner during extraction, derivatization, and chromatographic analysis. Because the mass spectrometer can differentiate between the analyte and the labeled internal standard, any signal suppression or enhancement caused by the matrix will affect both equally. This allows for a highly accurate correction of the analyte's concentration.

4. When is it appropriate to use the Standard Addition method?

The standard addition method is particularly useful when a blank matrix is not available to create matrix-matched standards or when the matrix composition varies significantly between samples. It involves adding known amounts of a this compound standard to several aliquots of the unknown sample. The instrument response is then plotted against the concentration of the added standard, and the original concentration of the analyte in the sample is determined by extrapolating the line to the x-intercept.

5. Can I use a different fatty acid methyl ester as an internal standard instead of an isotopically labeled one?

While using a different, structurally similar compound as an internal standard can correct for variations in injection volume, it cannot fully compensate for matrix effects. This is because the internal standard and the analyte may not co-elute perfectly and may respond differently to interfering matrix components in the GC-MS system. For the most accurate results, a stable isotope-labeled internal standard is recommended.

Quantitative Data Comparison

The following table summarizes typical performance data for different methods used to overcome matrix effects in the analysis of fatty acid methyl esters (FAMEs), including this compound. Note: Data for this compound specifically is limited; therefore, this table includes representative data for FAMEs analysis to illustrate the comparative performance of these techniques.

Method Typical Recovery (%) Linearity (R²) Limit of Detection (LOD) Limit of Quantitation (LOQ)
Solvent-Based Calibration Highly variable (50-150%) depending on matrix> 0.99 (in solvent)Dependent on matrix interferenceDependent on matrix interference
Stable Isotope Dilution 95 - 105%> 0.999Low ng/mL to pg/mLLow ng/mL to pg/mL
Matrix-Matched Calibration 90 - 110%> 0.995Low µg/mL to ng/mLLow µg/mL to ng/mL
Standard Addition 90 - 110%> 0.99Low µg/mL to ng/mLLow µg/mL to ng/mL

This data is compiled from various sources and represents typical performance. Actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.[1][5][6][7][8]

Experimental Protocols

Protocol 1: Derivatization of Tridecanoic Acid to this compound

This protocol describes the conversion of tridecanoic acid to its methyl ester (FAME) prior to GC-MS analysis.

  • Sample Preparation: Accurately weigh or pipette the sample containing tridecanoic acid into a glass reaction vial.

  • Addition of Internal Standard (for SID): If using stable isotope dilution, add a known amount of the isotopically labeled tridecanoic acid internal standard to the sample.

  • Methylation:

    • Add 1 mL of 2% methanolic sulfuric acid to the vial.

    • Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Extraction:

    • After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of deionized water.

    • Vortex vigorously for 1 minute to extract the this compound into the hexane layer.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Sample Transfer: Carefully transfer the upper hexane layer containing the this compound to a clean autosampler vial for GC-MS analysis.

Protocol 2: Stable Isotope Dilution (SID) Analysis
  • Sample Spiking: Prior to extraction and derivatization (Protocol 1, Step 2), add a known concentration of ¹³C-labeled this compound internal standard to each sample, blank, and calibration standard.

  • Sample Processing: Follow the derivatization and extraction procedure as described in Protocol 1.

  • GC-MS Analysis: Analyze the samples by GC-MS, monitoring for the characteristic ions of both native this compound and the ¹³C-labeled internal standard.

  • Quantification: Calculate the concentration of this compound in the samples by relating the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the same ratio.

Protocol 3: Matrix-Matched Calibration
  • Prepare Blank Matrix: Obtain a sample of the matrix that is known to be free of this compound. If a true blank is unavailable, a representative sample can be used, and its baseline level of the analyte should be accounted for.

  • Process Blank Matrix: Extract and derivatize the blank matrix using the same procedure as for the samples (Protocol 1).

  • Prepare Calibration Standards: Spike the blank matrix extract with known concentrations of a this compound standard to create a series of calibration standards.

  • GC-MS Analysis: Analyze the matrix-matched calibration standards and the unknown samples.

  • Quantification: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in the samples.

Protocol 4: Standard Addition Method
  • Sample Aliquoting: Divide the sample extract into at least four equal aliquots.

  • Standard Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution.

  • GC-MS Analysis: Analyze all the spiked and unspiked aliquots.

  • Quantification: Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression and extrapolate the line to the x-axis (where y=0). The absolute value of the x-intercept represents the concentration of this compound in the original unspiked sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Collection Homogenization Homogenization Sample->Homogenization Spiking Spiking (SID or Standard Addition) Homogenization->Spiking Derivatization Derivatization to FAME Spiking->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition GCMS->Data Calibration Calibration Strategy Data->Calibration Quantification Concentration Calculation Calibration->Quantification Result Final Result Quantification->Result

Caption: Workflow for this compound Analysis.

Decision_Tree Start Matrix Effect Suspected? Isotope Isotopically Labeled Standard Available? Start->Isotope Yes Blank Blank Matrix Available? Start->Blank No Isotope->Blank No SID Use Stable Isotope Dilution (SID) Isotope->SID Yes MM Use Matrix-Matched Calibration Blank->MM Yes SA Use Standard Addition Blank->SA No

Caption: Selecting a Matrix Effect Correction Strategy.

SID_Principle cluster_sample In the Sample Vial cluster_ms Mass Spectrometer Analyte Analyte (this compound) MS_Analyte Analyte Signal (Affected by Matrix) Analyte->MS_Analyte IS Internal Standard (¹³C-Methyl Tridecanoate) MS_IS IS Signal (Affected Equally) IS->MS_IS Matrix Matrix Components Matrix->MS_Analyte Suppression or Enhancement Matrix->MS_IS Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Analyte->Ratio MS_IS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of Stable Isotope Dilution.

References

best practices for handling and storing methyl tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing methyl tridecanoate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] For long-term storage, it is recommended to store it at -20°C as a powder or -80°C in a solvent.[1] Some suppliers suggest room temperature for shorter durations.[2][3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is important to wear appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] In case of insufficient ventilation, a suitable respirator should be used.[1]

Q3: Is this compound hazardous?

A3: this compound is considered harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It can also cause serious eye damage.[4][5] It is important to wash your skin thoroughly after handling and to avoid releasing it into the environment.[1]

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][6]

  • Skin Contact: Wash off immediately with plenty of water and remove contaminated clothing.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[4][6]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[1][6]

Troubleshooting Guide

Q1: I am seeing inconsistent results in my gas chromatography (GC) analysis when using this compound as an internal standard. What could be the cause?

A1: Inconsistent GC results can stem from several factors:

  • Improper Storage: Ensure the this compound standard is stored correctly to prevent degradation. Exposure to heat or light can affect its stability.

  • Inaccurate Pipetting: Due to its oily nature, ensure accurate and consistent pipetting when preparing your standard solutions.

  • Incomplete Dissolution: Verify that the this compound is fully dissolved in the solvent before injection.

  • Injector Port Issues: Contamination or septum coring in the GC inlet can lead to variable injection volumes.

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

A2: this compound has a melting point of around 7°C (44.6°F).[6] If stored at a low temperature, it may solidify. Gently warm the solution to room temperature and vortex to ensure it is fully redissolved before use. If cloudiness persists, it may indicate contamination or degradation, and a fresh solution should be prepared.

Q3: I am having trouble dissolving this compound in my desired solvent. What are its solubility properties?

A3: this compound is generally soluble in organic solvents like ether, benzene, and chloroform. It is insoluble in water.[6] For preparing stock solutions for GC analysis, hexane is a commonly used solvent.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC14H28O2[1]
Molecular Weight228.37 g/mol [1]
AppearanceClear, colorless to yellow, low melting solid/liquid[6][7]
Melting Point7 °C / 44.6 °F[6]
Boiling Point130 - 132 °C @ 4 torr[6]
Density0.864 g/mL at 25 °C[8]
Flash Point> 110 °C / > 230 °F[6]

Storage Recommendations Summary

ConditionTemperatureNotesReference
Powder-20°CLong-term storage[1]
In Solvent-80°CLong-term storage[1]
Short-termRoom TemperatureTightly sealed container[2][3]

Experimental Protocols

Protocol: Use of this compound as an Internal Standard for Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the general steps for using this compound as an internal standard for the quantification of FAMEs in a lipid sample.

1. Preparation of Internal Standard Stock Solution: a. Accurately weigh a known amount of pure this compound. b. Dissolve it in a precise volume of an appropriate solvent (e.g., hexane) to achieve a known concentration (e.g., 1 mg/mL). c. Store the stock solution in a tightly sealed vial at the recommended temperature.

2. Sample Preparation and Derivatization: a. Accurately weigh a known amount of the lipid sample. b. Perform a transesterification reaction to convert the fatty acids in the lipid sample to their corresponding methyl esters (FAMEs). This is commonly done using a reagent like boron trifluoride in methanol. c. After the reaction is complete, extract the FAMEs into an organic solvent (e.g., hexane).

3. Addition of Internal Standard: a. To a known volume of the extracted FAMEs, add a precise volume of the this compound internal standard stock solution.

4. GC Analysis: a. Inject a small volume (e.g., 1 µL) of the final sample mixture onto the GC column. b. Run the appropriate temperature program to separate the FAMEs. c. The detector (e.g., Flame Ionization Detector - FID) will generate a chromatogram showing peaks for each FAME and the internal standard.

5. Quantification: a. Identify the peaks corresponding to the FAMEs of interest and the this compound internal standard based on their retention times. b. Calculate the peak area for each FAME and the internal standard. c. The concentration of each FAME in the original sample can be calculated using the following formula:

Visualizations

experimental_workflow Experimental Workflow: GC Analysis with this compound IS prep_IS Prepare this compound Internal Standard (IS) Stock Solution add_IS Add IS to Extracted FAMEs prep_IS->add_IS prep_sample Prepare and Derivatize Lipid Sample to FAMEs prep_sample->add_IS gc_analysis GC Analysis add_IS->gc_analysis quant Quantification of FAMEs gc_analysis->quant

Caption: General workflow for using this compound as an internal standard.

troubleshooting_guide Troubleshooting Inconsistent GC Results start Inconsistent GC Results check_storage Is the IS stored correctly (-20°C or -80°C)? start->check_storage check_dissolution Is the IS fully dissolved before use? check_storage->check_dissolution Yes reprepare_IS Prepare fresh IS solution check_storage->reprepare_IS No check_pipetting Is pipetting technique accurate and consistent? check_dissolution->check_pipetting Yes warm_vortex Gently warm and vortex the solution check_dissolution->warm_vortex No check_gc Are there issues with the GC inlet (e.g., septum)? check_pipetting->check_gc Yes review_technique Review and practice pipetting technique check_pipetting->review_technique No maintain_gc Perform GC inlet maintenance check_gc->maintain_gc Yes

Caption: Decision tree for troubleshooting inconsistent GC results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyl tridecanoate as an internal standard in the validation of analytical methods for fatty acid analysis, particularly using gas chromatography (GC). It offers an objective look at its performance against other common internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.

Introduction to Internal Standards in Fatty Acid Analysis

The accurate quantification of fatty acids is crucial in various fields, including food science, clinical diagnostics, and pharmaceutical development. Gas chromatography, often coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is a primary technique for this purpose.[1][2] The use of an internal standard (IS) is essential to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis.[3][4] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample.[3][4]

This compound, the methyl ester of tridecanoic acid (C13:0), is a commonly used internal standard for the analysis of fatty acid methyl esters (FAMEs) because odd-chain fatty acids are generally absent or present in very low concentrations in many biological and food samples.[5]

Performance Comparison of Internal Standards

The selection of an internal standard can significantly impact the accuracy and reliability of analytical results.[3][6] This section compares the performance of this compound with other commonly used internal standards.

Key Performance Parameters:

  • Accuracy: The closeness of the measured value to the true value. It is often expressed as percent recovery.

  • Precision: The degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (%RSD).

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is represented by the coefficient of determination (R²).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 1: Comparison of this compound with Other Internal Standards

Internal StandardPrinciple of UseAdvantagesDisadvantages
This compound (C13:0) Odd-chain fatty acid methyl ester, not typically found in samples.[5]Good recovery and precision for a wide range of fatty acids. Commercially available and relatively inexpensive.May not perfectly mimic the behavior of very long-chain or highly unsaturated fatty acids.
Methyl Heptadecanoate (C17:0) Another odd-chain fatty acid methyl ester.[4]Similar advantages to this compound. Can be used as an alternative if C13:0 is present in the sample.May have different response factors in FID compared to shorter or longer chain fatty acids.
Deuterated Fatty Acids Stable isotope-labeled analogs of the analytes.[6]Considered the "gold standard" as they have nearly identical chemical and physical properties to the analytes, leading to high accuracy.[6]High cost and not all fatty acid standards are commercially available.[6]
Non-Fatty Acid Esters (e.g., Hexadecyl Acetate) A compound with a different chemical structure to FAMEs.Unlikely to be present in the sample or interfere with FAME peaks.[7]May not adequately compensate for variations during the derivatization step.

Table 2: Quantitative Performance Data from Validated Methods

This table summarizes validation parameters from various studies. Note that direct comparison is challenging due to differences in matrices, instrumentation, and protocols.

Internal Standard UsedAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)LODLOQCitation(s)
Method using Methanolic HCl (IS not specified) Various FAMEs> 0.9999.8% - 101.3%< 5%--
Method for Bee Products (IS not specified) Various FAMEs> 0.9998-< 1.0% (retention time), < 1.5% (peak area)0.21 - 0.54 µg/mL0.63 - 1.63 µg/mL[8]
Method for Shark Liver Oil (Methyl Laurate as IS) 4 Major FAsHighSatisfactory-0.01%0.03%[9]
Method with Isotope-Coded Derivatization 32 Lipid FAs-Meets FDA guidelinesCV ≤ 20%--[10]
Method for Oleic Acid (Direct Analysis) Oleic Acid & related FAs-99.6%0.50%--[11]

Experimental Protocols

This section details a typical experimental protocol for the quantitative analysis of fatty acids in an oil sample using this compound as an internal standard, followed by GC-FID analysis.

1. Materials and Reagents

  • Oil Sample

  • This compound (Internal Standard Solution, e.g., 1 mg/mL in hexane)

  • Hexane (GC grade)

  • 2M Methanolic HCl or 0.5M KOH in methanol

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • FAME Standard Mixture (for calibration)

  • Glassware: test tubes with screw caps, volumetric flasks, pipettes, GC vials

2. Sample Preparation (Transesterification)

  • Accurately weigh approximately 25 mg of the oil sample into a screw-capped test tube.

  • Add a known volume (e.g., 1 mL) of the this compound internal standard solution to the tube.

  • Add 2 mL of 2M methanolic HCl.

  • Cap the tube tightly and heat at 80°C for 2 hours in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 2 mL of hexane and 2 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

3. GC-FID Analysis

  • Gas Chromatograph: Agilent 7890A or similar, equipped with a flame ionization detector (FID).

  • Column: DB-FFAP capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar polar column.[11]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Quantification

  • Prepare a series of calibration standards containing known concentrations of the FAME standard mixture and a constant concentration of the this compound internal standard.

  • Inject the calibration standards and the prepared samples into the GC-FID system.

  • Identify the FAME peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the response factor for each analyte relative to the internal standard using the calibration standards.

  • Quantify the amount of each fatty acid in the sample using the peak areas of the analytes and the internal standard, and the calculated response factors.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample 1. Weigh Oil Sample add_is 2. Add this compound (IS) sample->add_is add_reagent 3. Add Methanolic HCl add_is->add_reagent heat 4. Heat (80°C, 2h) add_reagent->heat extract 5. Extract with Hexane heat->extract dry 6. Dry with Na2SO4 extract->dry vial 7. Transfer to GC Vial dry->vial inject 8. Inject into GC-FID vial->inject separate 9. Chromatographic Separation inject->separate detect 10. FID Detection separate->detect integrate 11. Peak Integration detect->integrate quantify 12. Quantification vs. IS integrate->quantify report 13. Generate Report quantify->report

Caption: Experimental workflow for fatty acid analysis using this compound.

logical_relationship cluster_method Analytical Method cluster_validation Validation Parameters cluster_is Internal Standard method GC-FID Analysis accuracy Accuracy method->accuracy precision Precision method->precision linearity Linearity method->linearity lod_loq LOD/LOQ method->lod_loq robustness Robustness method->robustness is This compound is->method Improves

References

A Comparative Guide to the Quantification of Methyl Tridecanoate: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acid methyl esters (FAMEs) like methyl tridecanoate is crucial in various fields, including biomarker discovery, metabolic research, and pharmaceutical development. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document outlines the experimental protocols and presents a side-by-side comparison of the quantitative performance of both methods, supported by experimental data from peer-reviewed studies. The goal is to offer an objective guide to help researchers select the most suitable method for their specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its quantitative performance characteristics. Below is a summary of typical validation parameters for the quantification of fatty acid methyl esters, including this compound, by GC-MS and LC-MS/MS.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99[1]
Precision (%RSD) < 15%< 10%[1]
Accuracy (% Recovery) 85-115%86-120%[1]
Limit of Detection (LOD) Analyte-dependent, typically in the low ng/mL range.Down to 3 ng[1]
Limit of Quantification (LOQ) Analyte-dependent, typically in the mid-to-high ng/mL range.Down to 6 ng[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Quantification Quantification (SIM) Detection->Quantification

GC-MS Experimental Workflow

LC-MSMS Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Biological Sample Extraction_LC Lipid Extraction Sample_LC->Extraction_LC Derivatization_LC Transesterification to FAMEs Extraction_LC->Derivatization_LC Injection_LC LC Injection Derivatization_LC->Injection_LC Separation_LC Chromatographic Separation Injection_LC->Separation_LC Ionization_LC Electrospray Ionization (ESI) Separation_LC->Ionization_LC Detection_LC Tandem MS (MRM) Ionization_LC->Detection_LC Quantification_LC Quantification Detection_LC->Quantification_LC Cross-Validation Logic cluster_methods Quantification Methods cluster_validation Method Validation cluster_comparison Cross-Validation cluster_conclusion Conclusion GCMS GC-MS Method Validate_GCMS Validate GC-MS (Linearity, Precision, Accuracy) GCMS->Validate_GCMS LCMSMS LC-MS/MS Method Validate_LCMSMS Validate LC-MS/MS (Linearity, Precision, Accuracy) LCMSMS->Validate_LCMSMS Sample_Set Analyze Same Set of Samples (e.g., Spiked Plasma) Validate_GCMS->Sample_Set Validate_LCMSMS->Sample_Set Compare_Results Compare Quantitative Results Sample_Set->Compare_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman Plot, Correlation) Compare_Results->Statistical_Analysis Assess_Agreement Assess Agreement Between Methods Statistical_Analysis->Assess_Agreement

References

Performance of Methyl Tridecanoate Across Analytical Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl tridecanoate, a saturated fatty acid methyl ester (FAME) with a 13-carbon chain, is a widely utilized internal standard in the quantitative analysis of fatty acids across various matrices. Its utility stems from its rarity in most biological samples, ensuring minimal interference with endogenous analytes. This guide provides a comparative overview of this compound's performance in different analytical instruments, supported by experimental data and detailed protocols to aid researchers in method development and validation.

Performance Comparison of this compound as an Internal Standard

The selection of an appropriate analytical instrument is critical for achieving desired sensitivity, selectivity, and throughput. This compound's performance as an internal standard is evaluated here across three common platforms: Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance MetricGC-FIDGC-MSLC-MS/MS (with odd-chain FAME IS)
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~1 - 10 ng/mL
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.05 - 0.5 µg/mL~5 - 50 ng/mL
Precision (RSD%) <5%<10%<15%
Recovery (%) 90-110%85-115%80-120%

Note: Data for LC-MS/MS is based on the performance of odd-chain fatty acid methyl esters as internal standards in the absence of specific public data for this compound. Performance can vary based on the specific instrument, method parameters, and matrix.

In-Depth Instrument Performance

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the routine analysis of FAMEs. This compound is an excellent internal standard for GC-FID due to its similar chromatographic behavior to other FAMEs and the detector's response being proportional to the carbon number.

Advantages:

  • High Precision and Reproducibility: GC-FID provides excellent precision for quantitative analysis.

  • Wide Linear Range: The detector offers a broad linear dynamic range.

  • Cost-Effective: It is a relatively low-cost technique for routine analyses.

Limitations:

  • Lack of Specificity: The FID is a universal detector and does not provide structural information, which can be a limitation in complex matrices where co-elution may occur.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. When using this compound as an internal standard, GC-MS offers significant advantages over GC-FID.

Advantages:

  • High Specificity: MS detection allows for the unambiguous identification of analytes based on their mass spectra, reducing the risk of interferences.

  • Improved Sensitivity: GC-MS, particularly with selected ion monitoring (SIM), offers lower detection limits compared to GC-FID.

  • Structural Information: Mass spectra provide valuable structural information for compound identification.

Limitations:

  • Higher Cost and Complexity: GC-MS instruments are more expensive and require more expertise to operate and maintain than GC-FID systems.

  • Potential for Matrix Effects: Ionization efficiency can be affected by co-eluting matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC is the traditional technique for FAME analysis, LC-MS is emerging as a powerful alternative, particularly for the analysis of free fatty acids, avoiding the need for derivatization. In the absence of specific data for this compound in LC-MS analysis of FAMEs, the use of other odd-chain fatty acid methyl esters as internal standards provides a relevant comparison.

Advantages:

  • Analysis of Intact Molecules: LC-MS can analyze free fatty acids directly, simplifying sample preparation.

  • High Sensitivity and Selectivity: LC-MS/MS offers exceptional sensitivity and selectivity, enabling the analysis of low-abundance fatty acids.

  • Suitability for a Broader Range of Analytes: It can be used for a wider range of lipid classes beyond FAMEs.

Limitations:

  • Matrix Effects: Susceptible to ion suppression or enhancement from the sample matrix.

  • Chromatographic Challenges: Separation of isomeric and isobaric fatty acids can be challenging.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. Below are representative protocols for the use of this compound as an internal standard in GC-FID and GC-MS for FAME analysis.

Protocol 1: FAME Analysis by GC-FID

This protocol is adapted from standard methods for the analysis of fatty acids in biological samples.

1. Lipid Extraction:

  • Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).
  • Add water to induce phase separation.
  • Collect the lower organic phase containing the lipids.
  • Evaporate the solvent under a stream of nitrogen.

2. Transesterification:

  • To the dried lipid extract, add a known amount of this compound internal standard.
  • Add 2 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes.
  • Add 2 mL of 14% boron trifluoride (BF3) in methanol and heat at 100°C for 5 minutes.
  • Cool to room temperature and add 2 mL of hexane and 1 mL of saturated NaCl solution.
  • Vortex and centrifuge to separate the phases.
  • Collect the upper hexane layer containing the FAMEs for GC-FID analysis.

3. GC-FID Conditions:

  • Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Detector Temperature: 280°C.
  • Oven Program: 100°C for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injection Volume: 1 µL.

Protocol 2: FAME Analysis by GC-MS

This protocol is suitable for the sensitive and specific quantification of FAMEs.

1. Sample Preparation:

  • Follow the same lipid extraction and transesterification procedure as for GC-FID, ensuring the addition of a known amount of this compound internal standard before derivatization.

2. GC-MS Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 240°C.
  • Transfer Line Temperature: 250°C.
  • Ion Source Temperature: 230°C.
  • Oven Program: 80°C for 1 min, ramp to 200°C at 10°C/min, then to 250°C at 5°C/min, hold for 10 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
  • SIM ions for this compound: m/z 74, 87, 228.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship in choosing an analytical instrument.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction AddIS Add Methyl Tridecanoate (IS) LipidExtraction->AddIS LCMS LC-MS LipidExtraction->LCMS Direct Analysis (Free Fatty Acids) Transesterification Transesterification to FAMEs AddIS->Transesterification FAME_Extract FAME Extract Transesterification->FAME_Extract GCFID GC-FID FAME_Extract->GCFID GCMS GC-MS FAME_Extract->GCMS Quantification Quantification (vs. Internal Standard) GCFID->Quantification GCMS->Quantification LCMS->Quantification

Caption: Experimental workflow for FAME analysis using an internal standard.

instrument_selection Start Start: Need for Fatty Acid Quantification RoutineAnalysis Routine, High-Throughput Analysis? Start->RoutineAnalysis HighSpecificity High Specificity & Structural Info Needed? RoutineAnalysis->HighSpecificity No GCFID Use GC-FID RoutineAnalysis->GCFID Yes AnalyzeIntact Analyze Intact/Free Fatty Acids? HighSpecificity->AnalyzeIntact No GCMS Use GC-MS HighSpecificity->GCMS Yes AnalyzeIntact->GCFID No LCMS Use LC-MS AnalyzeIntact->LCMS Yes

Caption: Decision tree for selecting an analytical instrument for fatty acid analysis.

Conclusion

This compound serves as a reliable internal standard for the quantification of fatty acid methyl esters in various analytical instruments. The choice of instrument—GC-FID, GC-MS, or LC-MS—should be guided by the specific requirements of the analysis, including the need for sensitivity, specificity, structural information, and the nature of the analytes (FAMEs or free fatty acids). By understanding the performance characteristics of this compound on each platform and following robust experimental protocols, researchers can achieve accurate and reproducible quantification of fatty acids to advance their scientific investigations.

A Comparative Guide to Assessing the Purity of Methyl Tridecanoate Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl tridecanoate, a saturated fatty acid methyl ester (FAME), is a critical reference standard in analytical chemistry, particularly for the accurate quantification of fatty acids in various matrices through gas chromatography (GC). Its high purity is paramount for its function as an internal standard, ensuring the reliability and accuracy of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound standards, complete with experimental protocols and a review of alternative standards.

Principal Purity Assessment Methodologies

The purity of this compound standards is primarily determined by Gas Chromatography with Flame Ionization Detection (GC-FID). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful orthogonal method for purity assessment, offering a direct and primary method of quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the most common technique for evaluating the purity of FAME standards. The principle lies in separating volatile compounds in a sample, which are then detected by a flame ionization detector. The area of the chromatographic peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its percentage purity.

Key Strengths:

  • High sensitivity and resolution.

  • Robust and widely available instrumentation.

  • Well-established methods for FAME analysis.

Limitations:

  • Requires a reference standard for identification and quantification of impurities.

  • Destructive analytical technique.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Key Strengths:

  • Non-destructive technique.

  • Provides structural information for impurity identification.

  • A primary ratio method, offering high accuracy and traceability.[2]

Limitations:

  • Lower sensitivity compared to GC-FID.

  • Requires a high-field NMR spectrometer.

  • Potential for signal overlap in complex mixtures.

Comparison of this compound Purity from Different Suppliers

Commercial this compound standards are available in various purity grades. While a direct comparative study across all vendors is not publicly available, certificates of analysis (CoAs) from major suppliers typically state the purity as determined by GC.

SupplierStated Purity (by GC)Additional Information from CoA
Supplier A ≥99.0%Purity confirmed by GC.
Supplier B >98.0%(GC)
Supplier C >99%
Supplier D ≥97% (GC)

Note: The stated purity can vary between batches. It is crucial for users to consult the lot-specific certificate of analysis for precise purity values.

Potential Impurities in this compound Standards

Understanding the potential impurities is crucial for selecting the appropriate analytical method and for accurate data interpretation. The synthesis of this compound typically involves the esterification of tridecanoic acid with methanol, often using an acid catalyst.

Potential Process-Related Impurities:

  • Unreacted Tridecanoic Acid: Incomplete esterification can leave residual free fatty acid.

  • Methanol: Residual solvent from the synthesis process.

  • Catalyst Residues: Traces of the acid catalyst used.

Potential Degradation Products:

  • Oxidation Products: Although less likely for a saturated FAME, oxidation can occur with prolonged exposure to air and light.

Contaminants from Source Material:

  • Other Fatty Acid Methyl Esters: If the starting tridecanoic acid is not of high purity, other FAMEs with similar chain lengths may be present.

Experimental Protocols

GC-FID Protocol for Purity Assessment of this compound

This protocol outlines a general method for determining the purity of a neat this compound standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a high-purity solvent such as hexane or isooctane.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 7890A or equivalent
Column High-polarity capillary column (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm)
Injector Split/Splitless, 250°C, Split ratio 50:1
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 10 min
Detector FID, 260°C
Injection Volume 1 µL

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent purity of this compound using the following formula:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

qNMR Protocol for Purity Determination of this compound

This protocol provides a general guideline for determining the purity of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that provides good signal separation.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Pulse Program Standard quantitative 1H experiment with a 90° pulse
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the analyte and internal standard protons
Number of Scans 16 or higher for good signal-to-noise ratio
Temperature 298 K

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the methoxy protons at ~3.67 ppm) and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Alternative Internal Standards to this compound

This compound is chosen as an internal standard because it is an odd-chain fatty acid, which is typically absent or present in very low concentrations in most biological and food samples. However, other odd-chain FAMEs can also be used.

Internal StandardMolecular Weight ( g/mol )Key Considerations
Methyl Undecanoate (C11:0) 200.32More volatile, may be suitable for analysis of shorter-chain fatty acids.
Methyl Pentadecanoate (C15:0) 256.42Properties are very similar to this compound. A common alternative.
Methyl Heptadecanoate (C17:0) 284.48Less volatile, may be suitable for analysis of longer-chain fatty acids.

The choice of internal standard should be based on the specific application, ensuring that its retention time does not overlap with any of the analytes of interest and that it behaves similarly to the analytes during sample preparation and analysis.[3]

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the workflows for assessing the purity of this compound standards using GC-FID and qNMR.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh this compound Standard dissolve Dissolve in High-Purity Solvent start->dissolve inject Inject into GC-FID dissolve->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for Purity Assessment by GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for Purity Assessment by qNMR.

References

Safety Operating Guide

Proper Disposal of Methyl Tridecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl tridecanoate, a fatty acid methyl ester commonly used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Key Safety and Handling Information

This compound is classified as causing serious eye damage and may cause long-lasting harmful effects to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical. This includes safety goggles with side-shields, protective gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors or aerosols.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number1731-88-0[1][2][3]
Molecular FormulaC14H28O2[2]
Molecular Weight228.37 g/mol [2]
Melting Point7 °C / 44.6 °F[3]
Boiling Point130 - 132 °C @ 4 torr[3]
Flash Point> 110 °C / > 230 °F[3]

Experimental Protocol: Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Cover drains to prevent the chemical from entering the sewer system.[1] For large spills, create a bund using absorbent material to contain the liquid.

  • Absorption: Absorb the spilled material with an inert, liquid-absorbent material such as diatomite, sand, or universal binders.[2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4]

  • Decontamination: Clean the affected area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[2]

  • Disposal: Dispose of the contaminated material and cleaning supplies as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedure

Proper disposal of this compound is crucial to prevent environmental harm and ensure regulatory compliance. Waste material must be disposed of in accordance with national and local regulations.[1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, paper towels) in a designated, properly labeled, and sealed waste container.

    • Do not mix this compound waste with other waste streams.[1]

    • Leave chemicals in their original containers if possible.[1]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Engage a Licensed Waste Disposal Contractor:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound.

  • Disposal Method:

    • The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber system.[5]

    • Alternatively, disposal at an approved waste disposal plant is also an option.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_documentation Documentation start Start: Unused or Contaminated this compound collect Collect in Labeled, Sealed Container start->collect storage Store in Cool, Dry, Ventilated Area collect->storage contact_ehs Contact EHS or Licensed Contractor storage->contact_ehs transport Transport to Disposal Facility contact_ehs->transport incinerate Incinerate or Dispose in Approved Plant transport->incinerate document Maintain Disposal Records incinerate->document

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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